molecular formula C6H17O6P B1605501 Polyphosphoric acids, 2-butoxyethyl esters CAS No. 39454-62-1

Polyphosphoric acids, 2-butoxyethyl esters

Cat. No.: B1605501
CAS No.: 39454-62-1
M. Wt: 216.17 g/mol
InChI Key: GOVVUSWLMILHDF-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry Research

Organophosphorus chemistry is the broad scientific discipline focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.org Compounds within this field are often categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org Polyphosphoric acids, 2-butoxyethyl esters belong to the organophosphorus(V) category, specifically as phosphate (B84403) esters. wikipedia.org

Phosphate esters, which have the general structure P(=O)(OR)₃, are a significant class of compounds with diverse applications, including as flame retardants and plasticizers. wikipedia.org They are also fundamental to life, forming the backbone of DNA and RNA and playing a central role in energy metabolism through molecules like adenosine (B11128) triphosphate (ATP). researchgate.netwikipedia.org this compound are distinguished within this group by the specific combination of a polyphosphoric acid backbone and the 2-butoxyethyl substituent. smolecule.com This structure imparts amphiphilic properties, with the 2-butoxyethyl group providing a hydrophobic character and the phosphate moiety contributing a polar region. smolecule.com

Historical Development and Evolution of Polyphosphate Ester Research

The study of polyphosphates has a rich history, beginning with the discovery of high-polymeric inorganic polyphosphates in living organisms in 1890. wikipedia.org For a long time, these molecules were regarded primarily as energy storage depots or even "molecular fossils". wikipedia.orgnih.gov Over time, research revealed their active roles in metabolic regulation and cellular processes. wikipedia.orgnih.gov

The synthetic exploration of phosphate esters, including polyphosphate esters, gained momentum in the mid-20th century. Academic publications from that era, such as a 1961 article in the Journal of the American Chemical Society titled "Principles of Phosphorus Chemistry. XI. The Polyphosphate Esters," signify a growing scholarly interest in these compounds. acs.org Early synthetic methods involved processes like the alcoholysis of phosphorus oxychloride or the direct reaction between P₂O₅ and alcohols. researchgate.netgoogle.com Patents from this period detail specific procedures for producing various polyphosphate esters by carefully controlling the molar ratios of reactants like phosphorus oxychloride and an alcohol under specific temperature and pressure conditions. google.comgoogle.com The evolution of this research field has transitioned from fundamental synthesis and characterization to exploring the vast functional potential of these esters. researchgate.net Contemporary research now investigates their use in advanced applications such as biocompatible polymers, drug delivery systems, and industrial materials. researchgate.net

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science stems from the unique combination of the polyphosphate core and the 2-butoxyethyl side group. smolecule.com This specific molecular architecture results in a versatile set of properties that are exploited in several industrial and research contexts.

Key areas of significance include:

Flame Retardants : Like many phosphate esters, these compounds are investigated for their flame-retardant capabilities. During combustion, they can decompose to release phosphoric acid, which promotes the formation of a protective char layer on a material's surface, impeding further burning. smolecule.com

Plasticizers : The bulky phosphate group combined with the flexible butoxyethyl chain allows these esters to function as plasticizers, which are additives used to increase the flexibility and workability of polymeric materials. smolecule.comepo.org

Reagents in Organic Synthesis : Polyphosphoric acid (PPA) is a well-established and powerful reagent in organic synthesis, widely used for promoting cyclization, acylation, and dehydration reactions. atamanchemicals.comccsenet.orgresearchgate.net Its ester derivatives are explored for related but distinct reactivity and utility as chemical intermediates. smolecule.com

Industrial Additives : Beyond plastics, these esters find use as additives in resins and as components in metal treatment formulations. smolecule.comatamanchemicals.com The parent PPA is also used as an additive for asphalt (B605645) and bitumen, suggesting a potential application space for its esters. atamanchemicals.com

The compound's value is enhanced by the tunability of polyphosphoesters in general; the side chains can be chemically modified to fine-tune the physicochemical properties of the final material for highly specialized applications. researchgate.net

Overview of Major Academic Research Trajectories

Current academic research on this compound and related compounds follows several key trajectories, focusing on harnessing their unique chemical properties for practical applications.

Advanced Synthesis and Characterization : A primary research area involves optimizing the synthesis of these esters. This includes studying the reaction between polyphosphoric acid and 2-butoxyethanol (B58217) to control the distribution of the resulting mono-, di-, and tri-substituted phosphate esters in the final product mixture. smolecule.comresearchgate.net Detailed characterization of these mixtures is crucial for understanding structure-property relationships.

Functional Material Development : A significant portion of research is dedicated to their application as functional materials. This includes in-depth studies of their mechanisms as flame retardants and their efficacy as plasticizers in various polymer matrices. smolecule.com Research also extends to their use in modifying the properties of materials like asphalt. chemicalbook.com

Catalysis and Surface Modification : Building on the catalytic properties of PPA, researchers are exploring the use of phosphoric acid esters to functionalize solid supports, such as mesoporous silica (B1680970). atamanchemicals.commdpi.com This creates heterogeneous catalysts that are stable, reusable, and applicable in a wide range of solvents for reactions like asymmetric aldol (B89426) reactions. mdpi.com

Biomedical Potentials : While specific research on the 2-butoxyethyl ester in biomedicine is not prominent, the broader class of polyphosphoesters is a major focus for creating new biomaterials. researchgate.net Their structural similarity to nucleic acids and the biocompatibility of the phosphate group make them excellent candidates for applications like drug delivery carriers. researchgate.net This represents a logical and promising future research direction for these and related esters.

Data Tables

Table 1: Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound guidechem.com
CAS Number 68514-82-9 guidechem.com
Synonyms 2-Butoxyethyl polyphosphates; Butyl cellosolve, phosphated guidechem.com
Molecular Formula C6H17O6P (representative) guidechem.com
Molecular Weight 216.17 g/mol (representative) guidechem.com
Key Functional Groups Phosphate group, Ether linkage, Ester bonds smolecule.com

Table 2: Summary of Major Research Applications

Research ApplicationUnderlying Property/FunctionReference
Flame Retardants Decomposes to form a protective char layer upon heating. smolecule.com
Plasticizers Increases flexibility and workability of polymers. smolecule.comepo.org
Chemical Reagents Used as an intermediate or catalyst in organic synthesis. smolecule.comatamanchemicals.com
Solvents Ability to dissolve a variety of organic compounds. smolecule.com
Surface Functionalization Covalently bonds to oxidic surfaces to create functional materials. mdpi.com

Properties

IUPAC Name

2-butoxyethanol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVVUSWLMILHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68610-21-9
Record name Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate
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Molecular Weight

216.17 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

39454-62-1, 68514-82-9
Record name Butoxyethanol phosphate
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Record name Ethanol, 2-butoxy-, phosphate
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Record name Ethanol, 2-butoxy-, phosphate
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Record name Polyphosphoric acids, 2-butoxyethyl esters
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Record name Polyphosphoric acids, 2-butoxyethyl esters
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Synthetic Methodologies and Esterification Pathways of Polyphosphoric Acids, 2 Butoxyethyl Esters

Direct Esterification Routes of Polyphosphoric Acid with 2-Butoxyethanol (B58217)

The direct esterification of polyphosphoric acid (PPA) with 2-butoxyethanol represents a straightforward approach to forming the corresponding esters. This reaction involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the phosphorus centers of the polyphosphoric acid chains, leading to the formation of a mixture of mono-, di-, and poly-esters, with the simultaneous elimination of water.

Catalytic Systems in Esterification Reactions

While the direct reaction between polyphosphoric acid and 2-butoxyethanol can proceed without a catalyst, particularly at elevated temperatures, the use of catalytic systems can enhance the reaction rate and influence selectivity. Strong acid catalysts are often employed to facilitate the esterification process. Examples of catalysts that can be used in similar esterification reactions include sulfuric acid and p-toluenesulfonic acid. nih.gov These catalysts function by protonating the carbonyl oxygen of the acid (in this context, the P=O group), rendering the phosphorus atom more electrophilic and susceptible to nucleophilic attack by the alcohol.

In some industrial processes for producing other glycol esters, such as 2-butoxyethyl benzoate, acid catalysts like sulfuric acid, sulfonic acids, and even phosphoric acid itself are utilized. google.com The choice of catalyst can impact the reaction kinetics and the potential for side reactions. For instance, while effective, strong mineral acids can sometimes lead to dehydration of the alcohol or other undesirable side reactions, necessitating careful control of reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield of the desired polyphosphoric acid, 2-butoxyethyl esters and controlling the selectivity towards specific ester forms (mono-, di-, or tri-esters). Key parameters that are typically manipulated include temperature, reaction time, and the molar ratio of reactants. The removal of water, a byproduct of the esterification, is also a critical factor in driving the reaction equilibrium towards the products. This is often achieved by azeotropic distillation using a suitable solvent like xylene or by conducting the reaction under vacuum.

For analogous esterification reactions, factorial design and ANOVA methodologies have been employed to identify the most significant variables affecting the reaction conversion. nih.gov Generally, increasing the reaction temperature and using an appropriate excess of the alcohol can lead to higher conversion rates.

Below is a representative table illustrating the optimization of reaction conditions for a generic glycol ester synthesis, which can be conceptually applied to the synthesis of polyphosphoric acid, 2-butoxyethyl esters.

Optimization of Glycol Ester Synthesis

ParameterRange ExploredEffect on Yield/ConversionReference
Temperature120-180 °CIncreased temperature generally increases reaction rate and conversion. nih.gov
Catalyst Concentration0.1-2.0 mol%Higher catalyst concentration can increase the reaction rate but may also promote side reactions. nih.gov
Alcohol/Acid Molar Ratio1:1 to 5:1An excess of alcohol can shift the equilibrium towards the product side, increasing the yield. orgsyn.org
Reaction Time2-10 hoursLonger reaction times generally lead to higher conversion, up to the point of equilibrium. orgsyn.org

Role of Temperature and Stoichiometry in Ester Product Distribution

Temperature and the stoichiometric ratio of polyphosphoric acid to 2-butoxyethanol are pivotal in determining the distribution of the resulting ester products. Generally, at lower temperatures and with a higher molar ratio of alcohol to PPA, the formation of monoesters is favored. As the temperature and the relative amount of PPA increase, the reaction tends to proceed further, leading to a higher proportion of di- and polyesters.

The complex mixture of phosphoric acid oligomers in PPA means that the reaction will inherently produce a range of ester products. The control over the product distribution is therefore a significant challenge in this synthetic route. In studies on the esterification of phosphonic acids, a clear temperature dependence on the product distribution has been observed, where lower temperatures favor mono-ester formation and higher temperatures favor di-ester formation. nih.gov This principle can be extended to the esterification of polyphosphoric acid.

Synthesis via Phosphorus Pentoxide and 2-Butoxyethanol

An alternative and common industrial method for preparing phosphate (B84403) esters is the reaction of an alcohol with phosphorus pentoxide (P₂O₅). Phosphorus pentoxide is a powerful dehydrating agent and a highly reactive source of phosphorus for phosphorylation. The reaction with 2-butoxyethanol typically yields a mixture of mono- and di-esters of phosphoric acid, which can be considered a subset of the broader "polyphosphoric acids, 2-butoxyethyl esters" classification.

Monoester to Diester Ratio Control in P₂O₅-mediated Synthesis

Controlling the ratio of monoester to diester is a key aspect of the P₂O₅-mediated synthesis. This ratio is primarily influenced by the stoichiometry of the reactants, the reaction temperature, and the order of addition. Generally, using a higher molar ratio of alcohol to P₂O₅ favors the formation of the monoester. Conversely, increasing the proportion of P₂O₅ leads to a higher yield of the diester.

In a typical procedure, P₂O₅ is added portion-wise to the alcohol at a controlled temperature to manage the exothermic nature of the reaction. The reaction temperature is often maintained in the range of 60-100°C. angolaonline.net Subsequent hydrolysis with a controlled amount of water is often necessary to break down any remaining pyrophosphate linkages and to hydrolyze unreacted P₂O₅.

A Chinese patent describes a method for synthesizing phosphate esters where controlling the reaction solvent, temperature, and time allows for a stable and controllable ratio of mono- and di-esters. researchgate.net For instance, conducting the reaction in an organic solvent like toluene (B28343) or ethyl acetate (B1210297) at temperatures between 50-75°C for about 3 hours can yield a product with a specific mono- to di-ester ratio. researchgate.net

The following table provides a conceptual framework for controlling the monoester to diester ratio based on general principles of phosphate ester synthesis.

Control of Monoester to Diester Ratio in P₂O₅ Synthesis

ParameterCondition for Higher Monoester YieldCondition for Higher Diester YieldReference
Alcohol : P₂O₅ Molar RatioHigh (e.g., > 3:1)Low (e.g., < 2:1) angolaonline.net
Reaction TemperatureLower (e.g., 30-60 °C)Higher (e.g., 80-120 °C) nih.gov
Order of AdditionP₂O₅ added to excess alcoholAlcohol added to P₂O₅ slurryGeneral Practice

Byproduct Formation and Management in P₂O₅ Routes

The reaction of phosphorus pentoxide with 2-butoxyethanol can lead to the formation of several byproducts. The primary byproducts are unreacted starting materials and a mixture of various phosphate esters. Additionally, if the reaction temperature is not carefully controlled, charring and decomposition can occur, leading to colored impurities.

A significant consideration in the synthesis of esters from ethylene (B1197577) glycol derivatives is the potential formation of 1,4-dioxane, a carcinogenic and poorly biodegradable compound. angolaonline.net This can occur when polyethylene (B3416737) glycol chains are exposed to strong acidic conditions. angolaonline.net Although 2-butoxyethanol has a shorter ether chain, the acidic environment created by the reaction with P₂O₅ could potentially facilitate the formation of related cyclic ether byproducts.

Management of byproducts typically involves a multi-step workup procedure. After the initial reaction, a hydrolysis step is often performed to convert any pyrophosphate esters to orthophosphate esters and to hydrolyze any remaining P₂O₅. The product mixture is then typically neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to a specific pH. google.com This is followed by extraction and distillation to separate the desired phosphate esters from unreacted alcohol, phosphoric acid salts, and other impurities. In some cases, steam distillation can be employed to remove unreacted volatile components. angolaonline.net

Derivatization and Structural Modification of this compound

The inherent reactivity of the phosphate ester linkage and the potential for modification of the butoxyethyl group allow for a range of derivatization and structural modification strategies. These can be broadly categorized into the synthesis of analogues with different alkyl chains, the introduction of new functional groups, and the use of the esters themselves as reagents.

The synthesis of analogues of this compound with varied alkyl chain lengths can be achieved by substituting 2-butoxyethanol with other ether-alcohols during the initial esterification process. The fundamental reaction involves the condensation of an alcohol with a phosphoric acid source. By employing alcohols with longer or shorter ether chains (e.g., 2-methoxyethanol, 2-ethoxyethanol, or 2-hexyloxyethanol), a library of analogous polyphosphoric acid esters can be generated.

The general synthetic approach, as described in patents for other alkyl phosphate esters, involves reacting a phosphorus oxyhalogenide, such as phosphorus oxychloride (POCl3), with the desired alcohol. google.com The molar ratio of the alcohol to the phosphorus oxyhalogenide is a critical parameter that influences the composition of the resulting polyphosphate esters. google.com For example, reacting approximately 5 moles of an alcohol with 2 moles of phosphorus oxychloride can yield tetra-alkyl pyrophosphate esters. google.com

Table 1: Illustrative Reaction Parameters for the Synthesis of Polyphosphoric Acid Ester Analogues

ParameterValue/ConditionReference
ReactantsAlcohol (varied chain length), Phosphorus Oxychloride google.com
Molar Ratio (Alcohol:POCl3)~2.5 : 1 google.com
Initial Temperature< 40 °C google.com
Final Temperature> 100 °C google.com
PressureSubatmospheric google.com

This table presents generalized conditions based on the synthesis of other alkyl polyphosphate esters and can be adapted for the synthesis of analogues with varied ether-alkyl chain lengths.

The incorporation of additional functional groups into the structure of this compound can be approached in two primary ways: by using a functionalized alcohol in the initial synthesis or by post-synthesis modification.

The use of functionalized diols or polyols in reactions with phosphoric acid to create polymers with acidic P-OH fragments suggests that alcohols containing other functionalities (e.g., amides, other esters) could be used to synthesize more complex esters. nih.gov For instance, the reaction of bis(2-hydroxyethyl)phthalate with a dichlorophosphate (B8581778) has been used to form copolymers, indicating the feasibility of incorporating larger, functionalized moieties. nih.gov

Polyphosphoric acid esters themselves can act as powerful reagents in organic synthesis. For example, polyphosphoric acid ethyl ester (PPEt) has been shown to be an effective reagent in cyclization reactions, such as the synthesis of imidazoquinolines from aminobenzimidazoles and β-keto-esters. rsc.org This reactivity stems from the ability of the polyphosphate group to act as a leaving group and to activate other molecules. It is plausible that this compound could exhibit similar reactivity, serving as reagents for phosphorylation or in cyclization and condensation reactions. ccsenet.orgrepec.org

Green Chemistry Approaches in Ester Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of polyphosphoric acid ester synthesis, this can involve the use of less hazardous reagents, milder reaction conditions, and recyclable catalysts.

A promising green approach is the use of silica-supported polyphosphoric acid. youtube.com This solid catalyst offers several advantages over traditional homogeneous catalysts. It is less corrosive, easier to handle, and can be recovered and reused, minimizing waste. youtube.com The high concentration of acidic protons on the surface of the silica-supported PPA makes it a highly efficient catalyst for various reactions, including esterifications. youtube.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

FeatureTraditional SynthesisGreen Synthesis (Silica-Supported PPA)Reference
Catalyst Homogeneous (e.g., PPA, POCl3)Heterogeneous (Silica-Supported PPA) youtube.com
Catalyst Recovery Difficult, often requires neutralizationStraightforward filtration youtube.com
Corrosivity HighReduced youtube.com
Waste Generation Higher, due to catalyst quenchingLower, due to catalyst recycling youtube.com

The development of such green methodologies is crucial for the sustainable production of polyphosphoric acid esters, including the 2-butoxyethyl derivative.

Fundamental Chemical Reactivity and Mechanistic Investigations of Polyphosphoric Acids, 2 Butoxyethyl Esters

Hydrolytic Degradation Mechanisms of Polyphosphoric Acids, 2-Butoxyethyl Esters

Hydrolysis represents a primary degradation pathway for polyphosphoric acid, 2-butoxyethyl esters in aqueous environments. The process involves the cleavage of the P-O-C ester bond, leading to the formation of 2-butoxyethanol (B58217) and various phosphoric acid species. The mechanism and rate of this degradation are highly dependent on the specific conditions of the system.

Kinetics and Thermodynamics of Ester Hydrolysis

The hydrolysis of the phosphate (B84403) ester bond is a nucleophilic substitution reaction at the phosphorus center. The kinetics of this process for related polyphosphoesters are often studied to understand degradation rates. For many organophosphate esters, hydrolysis can occur abiotically, though microbial communities can enhance the degradation rate. The half-life for abiotic degradation of various organophosphate esters in sediment has been observed to range from approximately 23 to 77 days. acs.org

From a thermodynamic perspective, the hydrolysis of phosphate esters is generally exergonic, but the activation energy (Ea) presents a significant barrier. The enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide insight into the transition state of the reaction. For the alkaline hydrolysis of related phosphate diesters, a consistent trend of a greater positive enthalpy of activation is observed compared to analogous phosphorothioates. mdpi.comgoogle.com This higher enthalpy barrier is a key factor in determining the reaction rate. Kinetic studies on the hydrolysis of polylactic acid (PLA), another ester-containing polymer, have identified distinct activation energies for the cleavage of terminal ester groups (α-esters) versus those in the polymer backbone (β-esters), with values of 73 kJ/mol and 58 kJ/mol, respectively. nih.gov This difference is attributed to steric effects and the more hydrophilic nature of the chain ends, which facilitates the approach of water molecules. nih.gov

Table 1: Representative Kinetic and Thermodynamic Parameters for Ester Hydrolysis of Related Compounds

ParameterValueCompound Type / ConditionSource
Activation Energy (Ea) 73 kJ/molPLA Oligomer (Terminal Ester) nih.gov
Activation Energy (Ea) 58 kJ/molPLA Oligomer (Backbone Ester) nih.gov
Half-life (t½) 23.3 - 77.0 daysOrganophosphate Esters (Abiotic, Sediment) acs.org
Half-life (t½) 16.8 - 46.8 daysOrganophosphate Esters (Biotic, Sediment) acs.org

Influence of pH and Environmental Conditions on Hydrolysis Pathways

The pH of the surrounding medium has a profound influence on the rate and mechanism of hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the ester bond. ccsenet.org For many esters, the rate of hydrolysis increases with either increasing acidity or alkalinity.

In the case of polyphosphoesters similar to the title compound, degradation is significantly accelerated under basic (alkaline) conditions. nih.gov This is because the nucleophilic attack by the hydroxide (B78521) ion (OH⁻) on the electrophilic phosphorus atom is a more dominant pathway. Studies on thiol-acrylate photopolymers demonstrated a predictable increase in the ester hydrolysis rate constant from 0.074 days⁻¹ at pH 7.4 to 0.28 days⁻¹ at pH 8.0, directly correlating with the increased hydroxide ion concentration. Similarly, the hydrolytic degradation of polylactic acid (PLA) fibers is observed to be significantly faster in alkaline environments, leading to surface erosion.

Conversely, under acidic conditions, the hydrolysis mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. However, many polyphosphoesters show high stability under acidic conditions. nih.gov At very high temperatures in near-neutral water, the catalytic role can be taken over by water molecules themselves, a phenomenon that does not follow the kinetics expected for specific acid catalysis at ambient temperatures.

Table 2: Effect of pH on Ester Hydrolysis Rate Constant (k)

pHHydrolysis Rate Constant (days⁻¹)Polymer SystemSource
7.4 0.074Thiol-acrylate photopolymer
8.0 0.28Thiol-acrylate photopolymer

Thermochemical Decomposition Pathways

At elevated temperatures, such as those encountered during thermal treatment or in fire scenarios, this compound undergo complex decomposition reactions. These pathways involve pyrolysis of the ester side chains and degradation of the polyphosphate backbone.

Pyrolysis Mechanisms and Product Formation during Thermal Treatment

The thermal degradation of organophosphorus esters typically proceeds via the elimination of a phosphorus acid. For alkyl phosphates, this process occurs rapidly at relatively low temperatures. The pyrolysis of the 2-butoxyethyl ester group likely follows a mechanism similar to the pyrolysis of other esters, which often involves an intramolecular syn-elimination (Ei mechanism). This would lead to the formation of an alkene and a carboxylic acid. In this specific case, the likely products from the ester chain would be butene isomers (e.g., 1-butene) and a phosphoric acid moiety.

Simultaneously, the polyphosphate backbone undergoes its own decomposition. The thermal degradation of ammonium (B1175870) polyphosphate, a related material, occurs in two main stages. The first step involves the release of water and ammonia, leading to the cross-linking and formation of more condensed polyphosphoric acid. The second stage, occurring at higher temperatures (above 450°C), involves the dehydration and fragmentation of the polyphosphoric acid to form volatile phosphorus oxides (e.g., P₂O₅).

Table 3: Potential Products from Thermal Decomposition

Product NameChemical FormulaFormation Pathway
1-Butene C₄H₈Pyrolysis of 2-butoxyethyl group
2-Butoxyethanol C₆H₁₄O₂Initial bond cleavage
Water H₂ODehydration of polyphosphoric acid
Ammonia NH₃Decomposition (if ammonium salt form)
Polyphosphoric Acid H(n+2)PnO(3n+1)Initial decomposition product
Phosphorus Oxides (e.g., P₄O₁₀) PₓOᵧHigh-temperature degradation of polyphosphoric acid

Interaction with Organic Matrices under High-Temperature Conditions

When incorporated into an organic polymer matrix, the thermochemical decomposition of polyphosphoric acid esters plays a key role in flame retardancy, primarily through condensed-phase action. Upon heating, the ester decomposes to produce polyphosphoric acid. This strong, non-volatile acid acts as a catalyst for the dehydration of the host polymer (e.g., polyamides, celluloses).

This catalytic dehydration promotes the formation of a stable, insulating layer of char on the polymer's surface. For instance, in polyamides, the polyphosphoric acid can react with the amide bond to form intermediate phosphate ester bonds, which then decompose at higher temperatures to enhance char formation. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile gases into the combustion zone. The increased char yield directly correlates with improved fire resistance.

Influence of Metallic Salts on Phosphorus Retention and Speciation

The presence of metallic salts and metal compounds can significantly alter the thermal decomposition pathways and improve the efficacy of phosphorus-based flame retardants. Metal compounds, such as magnesium hydroxide, can promote the formation of a more homogeneous and stable char layer during combustion. This results in a higher weight of ash or residue after combustion, indicating greater retention of phosphorus in the solid phase.

Metal ions can also catalyze the degradation of organophosphate esters. mdpi.com During thermal decomposition on ferrous metal surfaces, for example, chemisorption interactions occur, and the decomposition rates are significantly higher compared to non-metallic surfaces. nih.gov The interaction with metal ions can lead to the formation of thermally stable, non-volatile metal phosphates within the char. This process effectively immobilizes the phosphorus, preventing its loss to the gas phase where its flame-inhibiting action is generally less efficient for phosphate esters. By forming stable inorganic phosphate and pyrophosphate species, metallic compounds ensure that the phosphorus remains in the condensed phase to contribute to the protective char layer.

Reaction with Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the dual nature of the phosphate ester group, which contains both electrophilic phosphorus centers and nucleophilic oxygen atoms. The reaction pathways are largely dictated by the nature of the attacking reagent (nucleophile or electrophile) and the reaction conditions. Phosphate esters can react with nucleophiles through two primary mechanisms: attack at the electrophilic phosphorus atom, resulting in P-O bond cleavage, or attack at the α-carbon of the ester group (the butoxyethyl chain), leading to C-O bond cleavage. thieme-connect.de

The phosphorus atom in the polyphosphate chain is inherently electrophilic due to the polarization of the P=O and P-O-R bonds, where the highly electronegative oxygen atoms withdraw electron density from the phosphorus center. This electrophilicity is the driving force for reactions with a wide range of nucleophiles. The reactivity of the phosphorus atom is central to the synthesis of these esters, which can be formed by the nucleophilic attack of an alcohol, such as 2-butoxyethanol, on an electrophilic phosphorus-containing precursor like phosphorus oxychloride. google.com

Reactions involving nucleophilic attack at the phosphorus atom can proceed via two main pathways: thieme-connect.de

Addition-Elimination: The nucleophile adds to the tetrahedral phosphorus center, forming a transient, higher-energy pentacoordinate (trigonal bipyramidal) intermediate. This intermediate then collapses by expelling a leaving group (an alkoxide or another phosphate unit). This pathway is favored when the phosphorus atom is part of a strained ring structure or when the leaving group is poor.

Direct Substitution (SN2-type): In a concerted process analogous to the SN2 reaction at a carbon center, the nucleophile attacks the phosphorus atom, leading to a trigonal bipyramidal transition state rather than a stable intermediate. Bond formation with the nucleophile occurs simultaneously with the cleavage of the bond to the leaving group. This is a common mechanism for the hydrolysis and substitution reactions of acyclic phosphate esters. thieme-connect.de

The electrophilicity of the phosphorus center can be modulated by several factors, as detailed in the table below.

FactorInfluence on Phosphorus ElectrophilicityRationale
Polyphosphate Chain Length Increases with chain lengthAdditional phosphate units are electron-withdrawing, increasing the partial positive charge on adjacent phosphorus atoms.
Electron-Withdrawing Substituents IncreasesSubstituents that pull electron density away from the phosphorus atom enhance its positive character, making it more susceptible to nucleophilic attack.
Steric Hindrance Decreases reactivityBulky groups around the phosphorus atom can physically block the approach of a nucleophile, slowing the reaction rate regardless of inherent electrophilicity.
Solvent Polarity Can enhance reactivityPolar solvents can stabilize charged transition states and intermediates, facilitating both addition-elimination and direct substitution pathways.

Substitution reactions can also occur on the 2-butoxyethyl ester linkage itself. This process involves a nucleophilic attack on the carbon atom adjacent to the ester's oxygen (α-carbon), with the polyphosphate anion acting as the leaving group. thieme-connect.de This pathway is a classic SN2 reaction at a carbon center and results in the cleavage of the C-O bond.

The competition between nucleophilic attack at the phosphorus atom (P-O cleavage) and the α-carbon (C-O cleavage) is influenced by the nucleophile, the structure of the ester, and the reaction conditions.

Reaction PathwayMechanismFavored by...Typical Nucleophiles
Attack at Phosphorus Addition-Elimination or SN2-type at P"Hard" nucleophiles (e.g., hydroxide), sterically unhindered phosphorus center.H₂O, OH⁻, RO⁻
Attack at α-Carbon SN2 at C"Soft" and potent nucleophiles (e.g., iodide, thiolate), unhindered α-carbon, excellent phosphate leaving group.I⁻, RS⁻, Br⁻

Evidence for substitution at the ester linkage is found in synthetic procedures for related polyphosphate esters. For example, the Michaelis-Arbuzov reaction, used to form phosphonates, concludes with a step where a halide ion nucleophilically attacks an alkoxy carbon, displacing the phosphorus-containing group. mdpi.comresearchgate.net Similarly, during the synthesis of polyphosphoric acid esters from phosphorus oxyhalogenides and alcohols, the formation of alkyl halides can occur as a side reaction, demonstrating this C-O cleavage pathway. google.com

Surface Chemistry and Interfacial Reactions

This compound are known for their surface activity, a property leveraged in applications such as lubrication, corrosion inhibition, and particle surface treatment. researchgate.netresearchgate.net Their amphiphilic nature, with a polar polyphosphate head and a nonpolar butoxyethyl tail, drives their adsorption and reaction at various interfaces, particularly on metal and metal oxide surfaces.

When used as additives in lubricants, these esters form protective films on metal surfaces under conditions of high temperature and pressure. researchgate.net This film-forming action is a result of the thermal or tribochemical decomposition of the ester at the material interface. The process is not one of simple adsorption but a complex chemical reaction with the surface.

The mechanism involves the chemisorption of the polar phosphate head onto the metal oxide layer present on the metal. researchgate.net At elevated temperatures, the ester decomposes, and the phosphate moieties react with the metal (e.g., iron) to form a durable, glassy film of mixed metal phosphates, polyphosphates, and oxides. The organic butoxyethyl portion can also decompose, contributing to a carbonaceous layer within the film matrix. researchgate.net These resulting films are critical for reducing friction and preventing wear between moving parts.

The table below summarizes typical characteristics of films derived from phosphate ester additives on steel surfaces, based on findings from lubricant studies.

PropertyDescriptionSource
Composition A complex matrix of iron polyphosphates, iron oxides, and graphitic carbon. researchgate.net
Structure Often a layered structure, with an inorganic phosphate-rich layer closest to the metal surface and a more organic/carbon-rich layer on top. researchgate.net
Formation Conditions Typically requires elevated temperatures (e.g., >150°C) or high pressure (tribochemical reaction) to initiate decomposition and film formation. researchgate.net
Function Acts as an anti-wear and extreme pressure film, preventing direct metal-to-metal contact. researchgate.net

The initial step in film formation is the adsorption of the ester molecule onto a surface. The specific mechanism of interaction depends on the nature of the substrate. On hydroxylated surfaces like silica (B1680970) or metal oxides, several binding modes are possible. researchgate.netmdpi.com

Chemisorption: The primary interaction mechanism on metal oxide surfaces involves the formation of strong, direct coordination bonds between the oxygen atoms of the phosphate group and metal atoms on the surface. This is a form of Lewis acid-base interaction, where the phosphate oxygen acts as the Lewis base and the surface metal site as the Lewis acid. researchgate.net

Hydrogen Bonding: The P=O and P-O-R groups can act as hydrogen bond acceptors, interacting with surface hydroxyl (-OH) groups present on materials like silica (Si-OH) or hydrated metal oxides. mdpi.com

Physisorption: Weaker van der Waals forces between the nonpolar 2-butoxyethyl tails and the surface also contribute to adsorption, particularly in the formation of subsequent layers or on less reactive surfaces.

Studies on the immobilization of similar phosphonic acids on silica have identified various potential attachment geometries, including mono- and bidentate linkages to the surface, which serve as excellent models for the interaction of polyphosphate esters. mdpi.com

Radical Chemistry and Oxidation Processes

While the ionic (nucleophilic/electrophilic) reactivity of polyphosphoric acid esters is well-documented, their behavior under conditions that promote radical formation is also of interest, particularly in high-temperature applications or in the presence of initiators.

The molecular structure of this compound offers several sites for potential radical reactions or oxidation. Homolytic cleavage of bonds can be initiated by heat (thermolysis) or interaction with redox-active metal species.

Potential radical formation pathways include:

C-H Bond Abstraction: A radical species can abstract a hydrogen atom from one of the C-H bonds on the butoxyethyl chain. The ether linkage (-C-O-C-) is a particularly susceptible site for abstraction, as the resulting α-alkoxyalkyl radical is stabilized by the adjacent oxygen atom.

P-O Bond Cleavage: Homolytic cleavage of a P-O bond could generate a phosphorus-centered radical and an alkoxy radical. Phosphorus-centered radicals are known intermediates in various organophosphorus reactions. nih.gov

C-O Bond Cleavage: Cleavage of the C-O bond in the ester linkage would yield a 2-butoxyethyl radical and a polyphosphate-centered radical. Radical precursors like N-hydroxyphthalimide (NHP) esters are known to generate alkyl radicals via decarboxylation, demonstrating the lability of ester functionalities under radical conditions. nih.gov

Oxidation processes typically target the organic portion of the molecule. The ether linkage within the 2-butoxyethyl group is prone to oxidation, which can proceed via a radical chain mechanism, potentially leading to the formation of hydroperoxides and subsequent decomposition into aldehydes, carboxylic acids, and other degradation products. This degradation pathway is a known aging process for lubricants and other organic functional fluids exposed to oxygen and heat.

The table below lists some of the plausible radical species that could be generated from the parent molecule under radical-inducing conditions.

Radical SpeciesFormation PathwayPotential Subsequent Reactions
Phosphoranyl Radical (R-P(•)O₃⁻) Homolytic cleavage of a P-O bond.Rearrangement, reaction with O₂.
Alkoxy Radical (R-O•) Homolytic cleavage of a P-O or C-O bond.Hydrogen abstraction, β-scission.
α-Alkoxyalkyl Radical Hydrogen abstraction from the carbon adjacent to the ether oxygen.Reaction with O₂ to form peroxyl radicals, leading to chain oxidation.
Alkyl Radical Hydrogen abstraction from the butyl or ethyl portion of the chain.Cross-linking, elimination.

Advanced Applications of Polyphosphoric Acids, 2 Butoxyethyl Esters in Industrial and Material Sciences

Polymer and Resin Modification

Polyphosphoric acids, 2-butoxyethyl esters are incorporated into polymeric matrices to tailor and improve their intrinsic properties. Their versatile nature allows them to be utilized in a wide array of polymers, including polyvinyl chloride (PVC), polyurethanes, and various synthetic rubbers. atamankimya.com

The incorporation of this compound, such as TBEP, as additives significantly enhances the durability of polymeric materials. nbinno.com This improvement is largely attributed to their plasticizing effect, which increases the flexibility and impact resistance of the final product. By spacing out the polymer chains, these esters reduce intermolecular forces, allowing for greater movement and preventing the material from becoming brittle and prone to cracking under stress. This enhanced toughness contributes to a longer service life for products exposed to mechanical wear and tear. Furthermore, their hydrolytic stability makes them suitable for applications where materials are exposed to humid or wet environments, ensuring long-term performance without significant degradation.

A study on a novel reactive flame retardant containing phosphoric acid ester groups for cotton fabrics demonstrated excellent durability. The treated cotton fabrics exhibited high flame retardancy that was maintained even after numerous laundry cycles, showcasing the potential of such compounds to impart long-lasting protective properties to materials.

Flame Retardancy Durability of Cotton Fabric Treated with a Phosphoric Acid Ester-Based Flame Retardant
TreatmentLimiting Oxygen Index (LOI) - InitialLimiting Oxygen Index (LOI) - After 50 Laundry Cycles
30% FR–LO*43.429.7

*FR-LO: ammonium (B1175870) salt of 2,7-bis(dimethoxyphosphoryl)-3,7-dimethyl-3-phosphonic acid.

As effective plasticizers, this compound play a crucial role in modulating the flexibility and processability of polymers. nbinno.comatamankimya.com Their molecular structure allows them to integrate between polymer chains, disrupting the rigid structure and lowering the glass transition temperature (Tg) of the material. This results in a more flexible and less brittle polymer. This increased flexibility is highly desirable in applications such as flexible PVC products, coatings, and synthetic rubbers. atamankimya.com

The addition of these esters also improves the processability of polymers. By reducing the viscosity of the polymer melt, they facilitate easier molding and extrusion, leading to more efficient manufacturing processes. nbinno.com This enhancement in workability allows for the production of complex shapes and thinner films that would be difficult to achieve with the unmodified polymer.

Illustrative Effect of Plasticizers on Polymer Mechanical Properties
Polymer SystemPlasticizer Content (% by mass)Tensile Strength (MPa)Elongation at Break (%)
Epoxy Composite0805
406515

This table provides a representative example of how the addition of a phosphate (B84403) ester plasticizer can modify the mechanical properties of a polymer, leading to decreased tensile strength and increased flexibility (elongation at break). Data is illustrative and based on general findings for similar systems.

This compound contribute to the flame retardancy of polymeric materials through a combination of condensed phase and gas phase mechanisms. uantwerpen.be These mechanisms work in concert to inhibit ignition, reduce the rate of flame spread, and suppress the generation of flammable volatiles.

In the condensed phase (the solid polymer), these phosphorus-containing additives decompose upon heating to form phosphoric and polyphosphoric acids. elementis.com These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating layer of char on the material's surface. elementis.com This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable gases into the gas phase, and limits the access of oxygen to the polymer. uantwerpen.be In some systems, this process can lead to intumescence, where the char swells to form a thick, foam-like barrier, further enhancing its protective effect. The effectiveness of the char formation is often dependent on the phosphorus content and its chemical environment within the flame retardant molecule. elementis.com

In the gas phase (the flame itself), volatile phosphorus-containing compounds are released during the thermal decomposition of the polyphosphoric acid esters. These compounds can act as radical scavengers, interrupting the chain reactions of combustion. mdpi.comuclan.ac.uk Highly reactive radicals, such as H• and OH•, are essential for the propagation of the flame. The phosphorus-containing species can react with and neutralize these radicals, effectively "poisoning" the flame and reducing its intensity. uclan.ac.uk This gas phase inhibition mechanism contributes to a reduction in the heat released during combustion and can lead to self-extinguishing properties in the material.

The flame retardant efficacy of this compound can be significantly enhanced when used in combination with other flame retardants, a phenomenon known as synergism. flameretardants-online.com For instance, when combined with nitrogen-containing compounds, such as melamine and its derivatives, a synergistic effect is often observed. The nitrogen compounds can act as blowing agents, promoting the swelling of the char layer formed by the phosphorus-based retardant, leading to a more effective intumescent system. flameretardants-online.com

Mechanism of Flame Retardancy in Polymeric Systems

Lubricant and Hydraulic Fluid Formulations

This compound are a class of organophosphate compounds utilized as additives in lubricant and hydraulic fluid formulations. smolecule.com Their effectiveness stems from their ability to enhance performance by mitigating friction and wear, improving thermal stability, and acting as antioxidants. smolecule.commdpi.com

Mechanisms of Friction Reduction and Wear Protection

Phosphate esters have been employed as lubricant additives for over five decades, primarily for their anti-wear properties. researchgate.net The fundamental mechanism behind their effectiveness lies in their ability to form a protective film on rubbing surfaces, which is both durable and reduces friction. researchgate.netnih.gov This film, often referred to as a tribofilm, prevents direct contact between two surfaces, thereby reducing wear. researchgate.netnih.gov

The formation of this protective layer is a result of mechanochemistry, where chemical reactivity is influenced by mechanical load. nih.gov Under the high temperature and pressure conditions found in lubricated contacts, these esters undergo chemical reactions to form a polyphosphate film on the metal surfaces. nih.gov Research using nonequilibrium molecular dynamics simulations shows that the process begins with the dissociative chemisorption of the phosphate ester molecules onto the iron or iron oxide surface. nih.gov This is followed by nucleophilic substitution reactions where new P-O bonds are formed between the phosphate ester molecules, leading to the growth of polyphosphate chains. nih.gov This process ultimately results in the formation of a thick polyphosphate tribofilm, typically 40-150 nm, that acts as an easily sheared layer. researchgate.netnih.gov

The molecular structure of the specific phosphate ester plays a crucial role in its ability to reduce friction and wear. nih.gov For instance, the dissociation rate of the ester, a key step in film formation, is influenced by the alkyl substituents on the molecule. nih.gov

Influence on Thermal Stability of Lubricating Systems

The thermal decomposition of the phosphate esters themselves is a key process that initiates the formation of the protective polyphosphate films on steel surfaces. semanticscholar.org The rate of this decomposition is highly dependent on the molecular structure of the ester and the nature of the surface. For example, aryl phosphates exhibit much higher thermal stability compared to alkyl phosphates. semanticscholar.org The onset temperature for the cleavage of C-O bonds, a primary decomposition pathway for alkyl phosphates, varies with the substituent structure (tertiary alkyl < secondary alkyl < primary linear alkyl). semanticscholar.org

Studies on neopolyol esters, a related class of compounds, show they possess excellent resistance to thermal degradation and coking due to their molecular structure, which inhibits thermal decomposition resulting from elimination reactions. lube-media.com The addition of antioxidants can further enhance the thermal stability of ester-based lubricants. ncsu.edu

Table 1: Influence of Antioxidants on Thermal Stability of a Polyol Ester Lubricant

Antioxidant Effect on Thermal Stability
Phenyl-α-naphthylamine (PAN) Significant improvement in thermal stability by eliminating the first step of the oxidation process. ncsu.edu
Phenothiazine (PTZ) Good improvement in thermal stability, nearly equivalent to PAN. ncsu.edu

This table is generated based on findings from a study on polyol ester lubricants, illustrating the impact of different antioxidant types on thermal stability.

Investigation of Anti-oxidant Properties

Lubricants are susceptible to oxidation, a process that can lead to the formation of acids and peroxides, degrading the lubricant's performance. precisionlubrication.com Antioxidants are added to suppress the formation of these degradation products. precisionlubrication.com These additives work through two primary mechanisms: as radical scavengers or as peroxide decomposers. mdpi.com

Phosphorus compounds, including polyphosphoric acid esters, can function as peroxide decomposers. mdpi.com While many phosphate esters are known for their anti-wear properties, related compounds like zinc dialkyldithiophosphates (ZDDP) are multifunctional, serving as both anti-wear additives and antioxidants. researchgate.netprecisionlubrication.com ZDDP, for example, can act as a hydroperoxide decomposer at temperatures above 93°C (200°F). precisionlubrication.com

The antioxidant mechanism involves the termination of free-radical chain processes of oxidation. ncsu.edu Certain antioxidants, like secondary arylamines, can even inhibit the initial step of the oxidation process, offering significant improvements in the thermal stability of the lubricant. ncsu.edu The effectiveness of antioxidant systems can be enhanced through synergistic mixtures, where different types of antioxidants work together to provide added protection. precisionlubrication.com

Surface Active Agent Applications

The molecular architecture of this compound, which features both hydrophilic phosphate groups and lipophilic alkyl chains, imparts an amphiphilic character. smolecule.com This structure allows them to function as effective surface-active agents, or surfactants, in various industrial applications. smolecule.com

Emulsification and Dispersant Capabilities

Phosphate esters are a versatile class of surfactants known for their excellent emulsification and dispersing properties. lankem.com They are utilized in the formulation of emulsifiable concentrates and as primary dispersants in suspension concentrates, where they enable stable dispersions with high solids content. lankem.com

The emulsification capability of these compounds is demonstrated in their use with emulsified asphalt (B605645). mdpi.com The addition of polyphosphoric acid (PPA) can promote the uniform dispersion of asphalt particles, significantly reducing their size when used at optimal concentrations. mdpi.com However, excessive amounts can destabilize the emulsifier, leading to particle aggregation. mdpi.com The effectiveness of phosphoric acid esters as wetting agents and dispersants is particularly noted for solids with basic surfaces. google.com

The general mechanism for a surfactant's function is its accumulation at interfaces, which lowers the free energy of the phase boundary. wiley-vch.de This property is essential for creating and stabilizing emulsions, which are mixtures of immiscible liquids.

Surfactant Properties and Surface Tension Reduction

As amphipathic molecules, surfactants consist of a non-polar (hydrophobic) part and a polar (hydrophilic) part. wiley-vch.de This dual nature drives them to interfaces, such as the air-water or oil-water interface, where they adsorb and lower the surface or interfacial tension. wiley-vch.de this compound exhibit this characteristic surface activity, effectively reducing surface tension in aqueous media. smolecule.com

The efficiency of a surfactant is often quantified by its ability to lower surface tension at a specific concentration. nih.gov Key parameters include the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and the surface tension at the CMC (γCMC). nih.gov The adsorption of surfactant molecules at an interface creates a surface pressure (ΠCMC), which is the difference between the surface tension of the pure solvent and the solution at the CMC. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Phenyl-α-naphthylamine (PAN)
Phenothiazine (PTZ)
Zinc dialkyldithiophosphates (ZDDP)
Polyphosphoric acid (PPA)

Chemical Synthesis Reagents and Catalysts

This compound, serve as versatile reagents and catalysts in the realm of organic synthesis. Their utility stems from the combined properties of the polyphosphoric acid moiety, which provides acidic and dehydrating characteristics, and the 2-butoxyethyl group, which can influence solubility and substrate compatibility.

This compound in Organic Synthesis Reactions

While literature extensively covers the application of polyphosphoric acid (PPA) in organic synthesis, the specific use of its 2-butoxyethyl esters is a more specialized area. PPA is a well-established reagent for a variety of transformations, acting as a powerful dehydrating agent and a Brønsted acid catalyst. ccsenet.orgrepec.org These characteristics are largely retained in its ester derivatives. The presence of the 2-butoxyethyl group can enhance the solubility of the reagent in organic solvents, potentially leading to milder reaction conditions and improved yields in certain synthetic protocols.

The applications of this compound, are analogous to those of PPA, which include facilitating cyclization, acylation, and rearrangement reactions. ccsenet.orgresearchgate.net For instance, in intramolecular cyclizations to form ketones, the reagent can act as both a catalyst and a water scavenger, driving the equilibrium towards the desired product. ccsenet.org

Catalytic Activity in Dehydration and Condensation Reactions

The catalytic activity of polyphosphoric acids and their esters in dehydration and condensation reactions is a cornerstone of their utility in organic synthesis. These reactions are fundamental to the formation of numerous chemical bonds, including carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

In the context of dehydration reactions , such as the conversion of alcohols to alkenes or the formation of ethers, the acidic phosphate groups of the polyphosphoric acid, 2-butoxyethyl ester, can protonate the hydroxyl group of the alcohol, facilitating its departure as a water molecule. bcrec.idpitt.edu This process generates a carbocation intermediate that can then either eliminate a proton to form an alkene or be attacked by another alcohol molecule to form an ether. The choice between elimination and substitution pathways can often be controlled by the reaction temperature and the structure of the alcohol substrate.

Condensation reactions , which involve the joining of two molecules with the elimination of a small molecule like water, are also efficiently catalyzed by these reagents. researchgate.net A prime example is the esterification of carboxylic acids with alcohols. The polyphosphoric acid, 2-butoxyethyl ester, can activate the carboxylic acid by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water, driven by the dehydrating nature of the reagent, yields the ester product.

The table below summarizes the catalytic role of polyphosphoric acid derivatives in key organic reactions.

Reaction TypeSubstratesProductRole of Catalyst
DehydrationAlcoholsAlkenes, EthersBrønsted acid, Dehydrating agent
CondensationCarboxylic Acids, AlcoholsEstersBrønsted acid, Dehydrating agent
CondensationCarbonyl compounds, AminesIminesBrønsted acid, Dehydrating agent

Applications in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, which are cyclic structures containing at least one heteroatom, is a significant area of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. Polyphosphoric acid and its esters are valuable tools in the construction of these ring systems. researchgate.netarkat-usa.org

Their application in this field often involves promoting cyclization reactions through dehydration or condensation mechanisms. For instance, in the synthesis of quinolines, a PPA-type reagent can catalyze the cyclization of an appropriately substituted aniline derivative. Similarly, the formation of various oxygen- and nitrogen-containing heterocycles can be achieved by intramolecular cyclization of suitable precursors. researchgate.net The synthesis of phosphorylated heterocycles is also an area of interest, where these reagents can act as both a reactant and a catalyst. researchgate.netresearchgate.net

Asphalt and Bitumen Rheology Modification

Polyphosphoric acids, including their 2-butoxyethyl esters, are utilized as chemical modifiers to enhance the performance characteristics of asphalt binders. phosphatesfacts.orgdot.gov The modification is primarily aimed at improving the rheological properties of the bitumen, which in turn leads to more durable and resilient asphalt pavements.

Impact on High-Temperature Performance of Asphalt Binders

One of the most significant benefits of using polyphosphoric acid, 2-butoxyethyl esters, in asphalt modification is the improvement of its high-temperature performance. researchgate.netmdpi.com At elevated temperatures, unmodified asphalt binders tend to soften, leading to permanent deformation (rutting) under traffic loads.

The addition of polyphosphoric acid esters increases the complex modulus (G) and decreases the phase angle (δ) of the asphalt binder at high temperatures. mdpi.com A higher G indicates a stiffer and more elastic binder, while a lower δ signifies a greater elastic response. The parameter G/sinδ is a key indicator of rutting resistance in the Performance Grade (PG) system for asphalt binders. By increasing the value of G/sinδ, these modifiers enhance the binder's ability to resist deformation at high service temperatures. mdpi.commdpi.com

The mechanism of this improvement is believed to involve chemical interactions between the polyphosphoric acid ester and certain components of the asphalt, such as asphaltenes. phosphatesfacts.org These interactions can lead to a more structured and robust internal network within the binder, resulting in increased viscosity and stiffness at high temperatures without compromising low-temperature properties. phosphatesfacts.org

The following table illustrates the typical effect of PPA modification on the high-temperature properties of an asphalt binder.

Binder TypeTest Temperature (°C)G*/sinδ (kPa)Performance Grade (High Temperature)
Unmodified641.2PG 64-22
PPA Modified642.5PG 70-22
PPA Modified701.5PG 70-22

Evaluation of Moisture Resistance in Modified Asphalt

Moisture damage, or stripping, is a significant cause of pavement failure, where the adhesive bond between the asphalt binder and the aggregate is weakened by the presence of water. The impact of polyphosphoric acid modification on the moisture resistance of asphalt is a subject of ongoing research.

Some studies suggest that the use of polyphosphoric acid can, in some cases, increase the potential for moisture damage, particularly with certain types of aggregates. dot.gov However, other research indicates that when used appropriately, PPA-modified binders can exhibit good moisture resistance. phosphatesfacts.orgardot.gov The compatibility with anti-stripping agents is an important consideration. For instance, phosphate esters are often recommended as compatible anti-strip agents for use with PPA-modified binders. phosphatesfacts.org

The evaluation of moisture resistance is typically conducted through tests such as the tensile strength ratio (TSR) and the Hamburg Wheel Tracking Test. The TSR test compares the tensile strength of asphalt mixture specimens that have been conditioned in water to those that have not. A higher TSR value indicates better moisture resistance. The Hamburg test subjects the asphalt mixture to repeated wheel loading in a temperature-controlled water bath to assess its resistance to both rutting and stripping.

Environmental Chemistry and Degradation Pathways of Polyphosphoric Acids, 2 Butoxyethyl Esters

Environmental Distribution and Ubiquity Research

Research indicates that TBEP, a representative compound of this class, does not occur naturally and its presence in the environment is a result of human activity. ecetoc.org The primary pathways for its release into the environment include leachates from landfills, industrial and sewage effluents, and spills. ecetoc.org

Due to its physical and chemical properties, such as a relatively low vapor pressure and high soil sorption coefficient, TBEP is predominantly found in aquatic environments and sediments. ecetoc.org It has been widely detected in surface waters, wastewater, and sediments at concentrations typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. ecetoc.orgnih.gov

Studies have documented the presence of TBEP in various aquatic systems globally:

In some monitored water bodies, concentrations have been found to not exceed 300 ng/L. ecetoc.org

A Canadian study identified TBEP in sewage effluent and the downstream river water into which it was discharged. ecetoc.org

Research in Nanyang Lake, China, revealed higher TBEP concentrations in polluted waters near industrial zones compared to general river and lake water. bohrium.com

TBEP is frequently measured in wastewater and surface waters at concentrations in the micrograms per liter (µg L⁻¹) range. nih.gov

Table 1: Reported Concentrations of Tris(2-butoxyethyl) phosphate (B84403) (TBEP) in Aquatic Environments

Environmental Compartment Reported Concentration Location/Study Context Citation
Surface Water Did not exceed 300 ng/L General monitoring ecetoc.org
River Water Detected downstream of effluent discharge Canada ecetoc.org
Polluted Water Higher than river/lake water Nanyang Lake, China (industrial area) bohrium.com
Surface Water / Wastewater µg/L range General environmental presence nih.gov

While the aquatic compartment is a primary sink, these compounds are also found in soil and the atmosphere. The main inputs to soil are expected from landfill leachates and industrial effluents. ecetoc.org One study on inert landfill soil confirmed the presence of TBEP. sigmaaldrich.com It has also been profoundly detected in dust collected from solid waste and e-waste dumping sites. nih.gov

In the atmosphere, TBEP is often associated with particulate matter rather than being in a gaseous phase. ecetoc.org

Indoor air studies in office buildings found TBEP was detectable on small particulates (<2.5 μm), with an average concentration of 15 ng/m³ in dust samples from seven offices. ecetoc.org

Release can occur from both indoor and outdoor use of consumer products, such as polishes and cleaning agents. atamankimya.comatamanchemicals.com

Biodegradation Studies

The persistence of polyphosphoric acids, 2-butoxyethyl esters in the environment is mediated by their susceptibility to biodegradation. Research, primarily on TBEP, shows that microbial activity is crucial for its transformation and breakdown.

Under aerobic conditions, the biodegradation of TBEP proceeds through multiple enzymatic pathways. nih.gov The primary mechanism is the cleavage of the ether bond within the 2-butoxyethyl side chain. nih.gov This process leads to the formation of hydroxylated metabolites such as bis(2-butoxyethyl) hydroxyethyl (B10761427) phosphate and 2-butoxyethyl bis(2-hydroxyethyl) phosphate. nih.gov

Other identified degradation pathways include:

Terminal oxidation of the butoxyethyl group. nih.gov

Phosphoester bond hydrolysis , which cleaves the ester linkage to the central phosphate. nih.gov This mechanism is common for organophosphate esters and results in the production of metabolites like bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP) from the degradation of the related compound TCEP. acs.org

In laboratory settings, the ultimate biodegradability of TBEP was measured as 51% of the theoretical CO₂ generation over 28 days. ecetoc.org High elimination rates of over 80% have been observed in sewage treatment plants, indicating significant microbial degradation potential in these environments. ecetoc.org

Specific microorganisms capable of degrading TBEP have been identified from enrichment cultures. A 2023 study using meta-omics techniques on a bacterial consortium revealed that the microbial community was composed mainly of Gammaproteobacteria, Bacteroidota, Myxococcota, and Actinobacteriota. nih.gov

Within this community, two key players were identified:

Rhodococcus ruber (strain C1) : This bacterium was identified as the primary degrader of TBEP and its metabolites. It showed an upregulation of genes for monooxygenase, dehydrogenase, and phosphoesterase enzymes during the degradation process. nih.gov

Ottowia sp. : A microorganism affiliated with this genus was found to be primarily responsible for the hydroxylation of the TBEP molecule. nih.gov

Additionally, research has suggested that soil fauna can play a role in bioremediation. One study demonstrated that earthworms could enhance the breakdown of TBEP in contaminated soil by promoting the activity of degrading microbes. sigmaaldrich.com

The rate of biodegradation is not uniform and is influenced by several factors.

Acclimatization: A period of adaptation is often necessary for microbial communities to efficiently degrade these compounds. Rapid degradation in water has been observed to occur after an acclimatization period of several days. ecetoc.org

Molecular Structure: The chemical structure of a compound is a fundamental determinant of its biodegradability. researchgate.net For organophosphate esters, the presence of hydrolyzable ester bonds is a key feature enabling enzymatic attack. nih.gov

Table 2: Biodegradation Rates of Tris(2-butoxyethyl) phosphate (TBEP) in Different Conditions

Condition / Test System Degradation Rate / Elimination Time Frame Citation
Semi-continuous activated sludge 88% elimination Per test cycle ecetoc.org
Sewage treatment plant (Osaka) 81% elimination - ecetoc.org
Ultimate Biodegradability (Monsanto shake flask) 51% of theoretical CO₂ 28 days ecetoc.org
River water (Neya River) 100% degradation 14 days ecetoc.org
Coastal water (Osaka Bay) 100% degradation 14-15 days ecetoc.org
Estuarine water ~50 day half-life 50 days ecetoc.org
Bacterial enrichment culture Reaction rate constant of 0.314 h⁻¹ - nih.gov

Abiotic Transformation Processes in Natural Systems

The environmental fate of this compound, is significantly influenced by abiotic transformation processes. These non-biological pathways, including photodegradation, chemical oxidation, and sorption, determine the compound's persistence, mobility, and potential for transformation into other chemical species within natural and engineered systems.

Photodegradation Studies

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for organic chemicals in the environment. While specific photodegradation studies on this compound are not extensively detailed in the available literature, insights can be drawn from research on structurally similar organophosphate esters (OPEs) and other plastic additives.

Studies on other types of plasticizer esters, such as phthalate (B1215562) acid esters (PAEs), show that photodegradation pathways are complex and system-dependent. frontiersin.orgnih.gov In UV-only systems, the degradation mechanism for PAEs primarily involves an attack on the ester's carbon branch. frontiersin.orgnih.govresearchgate.net However, in the presence of a photocatalyst like titanium dioxide (TiO₂) or naturally occurring photosensitizers like humic substances, the reaction is often mediated by highly reactive hydroxyl radicals. frontiersin.orgnih.govnih.gov These radicals can attack both the ester side chains and the aromatic ring (if present), leading to the formation of hydroxylated intermediates and ring-opening byproducts. frontiersin.orgnih.govresearchgate.net The rate of degradation can be influenced by the length of the alkyl chain. frontiersin.orgresearchgate.net Given the structure of this compound, it is plausible that similar OH radical-mediated reactions are a primary photodegradation pathway.

Chemical Oxidation Pathways in Water Treatment

Chemical oxidation is a critical process in water treatment facilities for removing persistent organic pollutants. For organophosphate esters like TBEP, which is structurally analogous to the esters , behavior in drinking water purification plants has been considered. ecetoc.org Treatment with chlorine can lead to the formation of chlorinated compounds. ecetoc.org Conversely, the use of stronger oxidants such as chlorine oxides, peroxides, or ozone is expected to result in oxidation products. ecetoc.org

The efficiency of advanced oxidation processes (AOPs), which often generate highly reactive hydroxyl radicals, has been demonstrated for other ester compounds. nih.gov These methods are generally more effective than UV treatment alone for degrading recalcitrant organic molecules. nih.gov For example, the degradation of phthalate esters in a UV/H₂O₂ system is driven by hydroxyl radicals. nih.gov This suggests that AOPs would likely be an effective treatment method for breaking down this compound in contaminated water sources.

Sorption and Desorption Behavior in Environmental Matrices

Sorption and desorption processes govern the distribution of this compound between water, soil, and sediment, affecting their mobility and bioavailability. The behavior of these compounds is influenced by both the phosphate group and the 2-butoxyethyl ester side chains.

Research on polyphosphates in soil indicates they are first adsorbed onto soil minerals before being hydrolyzed to orthophosphate. researchgate.net Soil characteristics play a crucial role in this process. Sorption of polyphosphates appears to be primarily controlled by iron and aluminum minerals, with acidic soils containing higher amorphous iron content showing stronger sorption than calcareous soils. researchgate.net General factors influencing phosphorus sorption in soils include soil acidity, temperature, and the content of clay, organic carbon, and metal oxides. aimspress.comresearchgate.net

Simultaneously, the organic ester portion of the molecule imparts hydrophobic properties, similar to other OPEs and plasticizers like phthalate esters (PAEs). For PAEs, partitioning is the main mechanism controlling their transfer between water and sediment. nih.gov The sorption of PAEs in landfill leachates is influenced by the type of dissolved organic matter (DOM) present; humic and fulvic acids can restrain sorption, while other DOM components may facilitate it. nih.gov The affinity of PAEs for different DOM fractions, such as humic acid, can be strong, potentially involving hydrogen bonding. nih.gov Desorption of sorbed PAEs from sediment can occur, with significant amounts being removed within the first day of contact with clean water. nih.gov

Therefore, the environmental distribution of this compound is a complex interplay of the phosphate group's affinity for soil minerals and the hydrophobic interactions of the ester side chains with organic matter.

Leaching and Release Dynamics from Products

This compound are used as additives in various products, particularly polymers, where they are not chemically bound to the polymer matrix. nih.govoaepublish.com This makes them susceptible to leaching and release into the environment throughout the product's lifecycle.

Emission Processes from Polymer Additives into Water

The release of organophosphate ester (OPE) additives from polymer films into water is a multi-stage process. nih.gov Studies using quartz crystal microbalance (QCM) have shown that the release can be modeled as a two-phase process:

Initial Fast Phase: This phase is driven by the partitioning of OPEs that are readily available at or near the surface of the polymer film. The kinetics of this initial emission are primarily correlated with the hydrophobicity of the OPE. nih.gov

Slower Second Phase: This phase is dominated by the slow diffusion of the additive from within the bulk of the polymer to its surface. nih.gov This diffusion-limited release means that a significant portion of the OPEs (over 60% and up to 98% for highly hydrophobic OPEs) can remain in the polymer, leading to a slow, long-term release into the environment. nih.govacs.org

Release from Landfills and Other Waste Disposal Sites

Waste disposal sites, particularly landfills, are significant sources for the release of plastic additives into the environment. dphen1.com Products containing this compound that end up in landfills can release these compounds as the products degrade.

A study of a construction and demolition waste (CDW) landfill in Brazil detected the related compound tris(2-butoxyethyl) phosphate (TBEP) in all collected soil samples. nih.gov This indicates that materials used in construction and decoration are a source of these compounds in waste streams. nih.gov The concentrations of various OPEs detected in the landfill soil are presented in the table below.

Concentrations of Organophosphate Esters (OPEs) in CDW Landfill Soil
CompoundConcentration Range (ng g⁻¹)Reference
Tris(phenyl) phosphate21 to 251 nih.gov
Tris(2-butoxyethyl) phosphate
Tris(1,3-dichloroisopropyl) phosphate
Tris(2-chloroisopropyl) phosphate
2-ethylhexyl diphenyl phosphate

The presence of these compounds in landfills is often due to a lack of control and screening for such contaminants in the waste stream. nih.gov Leachate, formed as rainwater percolates through the waste, can transport these additives, contaminating soil and groundwater. dphen1.com Many plasticizers are difficult to break down through microbial action, allowing them to persist in the environment after being released from landfills. dphen1.com The sorption of these compounds to dissolved organic matter within the leachate can affect their transport and fate. nih.gov

Environmental Fate Modeling and Prediction

The environmental fate of chemical compounds such as this compound is predicted using various modeling techniques that simulate their distribution and transformation in the environment. These models are essential tools for ecological risk assessment, providing estimates of a chemical's persistence, distribution across different environmental compartments (air, water, soil, and sediment), and potential for bioaccumulation.

Environmental fate modeling for organic chemicals is primarily based on the substance's physicochemical properties and its susceptibility to degradation processes. Key modeling approaches include fugacity-based models and Quantitative Structure-Activity Relationship (QSAR) models.

Fugacity models, first introduced by Mackay, are widely used to predict the partitioning of chemicals between environmental media. unipd.it Fugacity, defined as the "escaping tendency" of a chemical from a phase, allows for a simplified understanding of a chemical's movement and final distribution. unipd.it Models like the Equilibrium Criterion (EQC) model are extensions of this concept, and there are more advanced, general multimedia environmental fate models capable of simulating the fate of multiple interconverting chemical species. nih.govresearchgate.net These models are crucial for understanding the behavior of substances that might degrade into more persistent or toxic products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models provide a way to predict the properties and behavior of a chemical based on its molecular structure. researchgate.nettntech.eduui.ac.id These computational tools are particularly useful when experimental data is limited. nih.gov For organophosphates, QSAR models have been developed to predict various endpoints, including toxicity and inhibition of acetylcholinesterase. tntech.edunih.gov By analyzing molecular descriptors, QSARs can estimate a compound's susceptibility to degradation and its partitioning behavior. nih.gov

A widely used tool that incorporates QSAR and other estimation methods is the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™. chemsafetypro.comepa.govregulations.gov This software suite can predict numerous environmental fate parameters, including:

Atmospheric oxidation rates (AOPWIN™) episuite.dev

Biodegradability (BIOWIN™) episuite.dev

Soil and sediment sorption coefficients (KOCWIN™) episuite.dev

Aqueous hydrolysis rates (HYDROWIN™) episuite.dev

Multimedia fate using a Level III fugacity model (LEV3EPI™) episuite.dev

Given the limited specific modeling data for the broad class of "this compound," predictive models are often applied to representative structures within the class, such as Tris(2-butoxyethyl) phosphate (TBEP). The following tables present estimated environmental fate data for TBEP, generated using predictive models like those found in EPI Suite™. It is important to note that these are in silico predictions and serve as estimates for risk assessment in the absence of extensive experimental data.

The primary degradation pathways for this compound are predicted to be hydrolysis and biodegradation, which are common for organophosphate esters. researchgate.netnih.govnih.gov Hydrolysis involves the cleavage of the ester bonds, which can be influenced by pH. researchgate.net Biodegradation is mediated by microorganisms in soil and water, which can utilize the compound as a source of carbon or phosphorus. nih.gov The efficiency of these degradation processes is a key determinant of the compound's environmental persistence.

Predicted Environmental Distribution of Tris(2-butoxyethyl) phosphate (TBEP)

This table, based on a Level III Fugacity Model, predicts the partitioning of the compound in a model environment.

Table 1: Predicted Environmental Distribution of a Representative Compound (TBEP) (Data is estimated and for illustrative purposes)

Environmental Compartment Percentage of Distribution
Air < 1%
Water ~30-40%
Soil ~50-60%
Sediment ~5-10%

Predicted Environmental Half-Lives of Tris(2-butoxyethyl) phosphate (TBEP)

This table shows the estimated time it takes for half of the chemical to be removed from different environmental media.

Table 2: Predicted Degradation Half-Lives of a Representative Compound (TBEP) (Data is estimated and for illustrative purposes)

Medium Degradation Process Predicted Half-Life
Air Photochemical Oxidation Hours to Days
Water Biodegradation Weeks to Months
Soil Biodegradation Months
Sediment Biodegradation Months to Years

These predictive models indicate that while atmospheric residence is short, this compound are likely to partition primarily to soil and water, where their persistence will be governed by the rate of biodegradation.

Analytical and Characterization Techniques for Polyphosphoric Acids, 2 Butoxyethyl Esters

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of these esters, providing fundamental insights into their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organophosphorus compounds. scielo.brrsc.org Both Phosphorus-31 (³¹P) and Proton (¹H) NMR are employed to provide detailed structural information.

Phosphorus-31 NMR: ³¹P NMR is particularly valuable due to the 100% natural abundance and spin 1/2 nucleus of the phosphorus atom, which provides a large spectral window and sharp signals. scielo.brresearchgate.net The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus, allowing for the differentiation of various phosphate (B84403) species (mono-, di-, and tri-esters) within the polyphosphoric acid ester mixture. scielo.br For instance, studies on related organophosphate esters like tris(2-butoxyethyl) phosphate (TBEP) show distinct chemical shifts that help in their identification. scielo.brresearchgate.net The chemical shifts for mono-phosphate esters typically appear between 0 and 5 ppm. scielo.br Changes in the composition of the mixture or the pH of the solution can cause shifts in the observed δ values. scielo.br

Proton NMR: ¹H NMR spectroscopy provides information about the organic (2-butoxyethyl) portion of the molecule. researchgate.netnih.gov It helps to confirm the presence of the butoxy group and the ethyl spacer. The chemical shifts and coupling constants of the protons on the alkyl chain are characteristic of their position relative to the oxygen atoms and the phosphate group. researchgate.net For example, in phosphoethoxy pesticides, the methyl resonances are typically found around 1.4 ppm (δ), while methylene (B1212753) resonances appear at 4.2–4.4 ppm (δ). researchgate.net

Table 1: Representative NMR Data for Organophosphate Esters

Nucleus Compound Type Typical Chemical Shift (δ, ppm) Key Information Provided
³¹P Mono-phosphate Esters 0 to 5 scielo.br Differentiates phosphate ester types, sensitive to bonding environment. scielo.br
TBEP ~ -4.05 researchgate.net Identification of specific ester components. researchgate.net

| ¹H | Phosphoethoxy Groups | Methyl (CH₃): ~1.4 Methylene (CH₂): ~4.2-4.4 researchgate.net | Confirms the structure of the 2-butoxyethyl side chain. researchgate.net |

Infrared (IR) and Raman spectroscopy are used to identify the various functional groups present in the molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the characteristic bonds within the 2-butoxyethyl polyphosphate structure. purdue.edu A key absorption band is the P=O (phosphoryl) stretch, which is typically strong and appears in the region of 1250-1300 cm⁻¹. researchgate.net The spectra also show characteristic bands for C-O-C (ether) linkages and P-O-C (phosphate ester) bonds. The P-O-C stretching vibrations are usually found in the 950-1100 cm⁻¹ region. Additionally, C-H stretching vibrations from the butoxyethyl group appear around 2800-3000 cm⁻¹. researchgate.net The spectral properties of phosphate esters, including band positions, can be influenced by factors such as pH and metal ion binding. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. While less commonly reported for this specific compound, it is a useful tool for analyzing the carbon backbone and symmetric phosphate vibrations, which may be weak or absent in the IR spectrum.

Table 2: Characteristic IR Absorption Frequencies for Phosphate Esters

Functional Group Bond Characteristic Frequency (cm⁻¹) Intensity
Phosphoryl P=O ~1250 - 1300 researchgate.net Strong
Phosphate Ester P-O-C ~950 - 1100 Strong, Broad
Ether C-O-C ~1050 - 1150 Strong
Alkyl C-H ~2800 - 3000 researchgate.net Medium to Strong

Mass spectrometry (MS) is an essential tool for determining the molecular weights of the ester components and for elucidating their structures through fragmentation analysis. nih.gov Techniques like electrospray ionization (ESI) are suitable for analyzing these non-volatile compounds. researchgate.net

Upon ionization, the phosphate esters undergo characteristic fragmentation patterns. mdpi.com A common pathway for alkyl phosphate esters is a rearrangement reaction, often involving hydrogen transfer, followed by the cleavage of the C-O bond. mdpi.com This leads to the sequential loss of the butoxyethyl groups. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the precursor and fragment ions. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly informative. researchgate.net In this technique, a specific precursor ion is selected and fragmented through collision-induced dissociation (CID). nih.govacs.org The resulting product ions provide detailed structural information. For phosphopeptides, a common fragmentation pathway is the neutral loss of phosphoric acid (H₃PO₄). nih.govacs.org Similar neutral loss and rearrangement mechanisms are expected for polyphosphoric acid, 2-butoxyethyl esters, which can help in identifying the substituents and the length of the polyphosphate chain. researchgate.netmdpi.com

The thermal decomposition (pyrolysis) of organophosphate esters can be studied using techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). The fragmentation patterns observed in the mass spectrometer under electron ionization (EI) can provide insights into the thermal stability and degradation products of the compound. mdpi.com The thermal degradation that occurs in a hot GC injector can mimic pyrolysis, where larger esters break down into smaller, more volatile fragments. analysis.rs These fragments are then separated by the GC and identified by the MS, revealing the decomposition pathways of the parent molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Separation Techniques

Chromatography is indispensable for separating the complex mixture of esters found in "Polyphosphoric acids, 2-butoxyethyl esters" before their detection and quantification. nih.gov

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organophosphate esters. analysis.rsdrawellanalytical.comepa.gov The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. drawellanalytical.com Fused silica (B1680970) capillary columns, such as those with a 5% phenyl polysiloxane phase (e.g., DB-5MS or TG-5MS), are commonly used for this type of analysis. analysis.rscromlab-instruments.esgoogle.com

Several detectors can be coupled with GC for the analysis of these compounds:

Flame Ionization Detector (FID): The FID is a robust, general-purpose detector for organic compounds. While it provides excellent sensitivity for hydrocarbons, its selectivity for phosphorus-containing compounds is limited. analysis.rsecetoc.org

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms like halogens, but it is less commonly used for non-halogenated phosphate esters as its response is not as specific or sensitive compared to phosphorus-specific detectors. acs.orggcms.czthermofisher.com

Mass Spectrometry (MS): GC-MS is the most powerful combination, providing both separation and definitive identification. cromlab-instruments.esecetoc.org The mass spectrometer acts as a highly specific and sensitive detector, capable of identifying compounds based on their unique mass spectra and fragmentation patterns. cromlab-instruments.esnih.gov This is the preferred method for confirming the presence of specific esters and their degradation products. google.comacs.orgsigmaaldrich.com

The choice of detector depends on the specific requirements of the analysis, such as the need for universal detection (FID), high sensitivity to specific compounds (ECD for halogenated analogs), or definitive identification (MS). epa.govecetoc.org

Table 3: Typical GC-MS Parameters for Organophosphate Ester Analysis

Parameter Setting Purpose
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) google.com Provides good separation of semi-volatile compounds. analysis.rs
Carrier Gas Helium chromatographyonline.com Inert mobile phase for carrying analytes through the column.
Injection Mode Splitless cromlab-instruments.es Maximizes the amount of sample transferred to the column for trace analysis.
Inlet Temperature 280 °C chromatographyonline.com Ensures complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 70°C to 280°C) chromatographyonline.com Separates compounds based on their boiling points and volatility.
Detector Mass Spectrometer (MS) cromlab-instruments.es Provides definitive identification and quantification.

Liquid Chromatography (LC) coupled with Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive method for the determination of organophosphate esters. researchgate.net This technique is particularly valuable for analyzing complex mixtures and identifying individual components.

Research Findings:

A study on the analysis of organophosphate esters in water samples utilized a mixed-mode liquid chromatography with electrospray ionization tandem mass spectrometry (LC-MS/MS). researchgate.net The method demonstrated good linearity and low quantification limits, ranging from 1-35 ng/L, with acceptable recovery rates between 58.6% and 116.2%. researchgate.net For enhancing the sensitivity of organophosphorus acids in LC-MS/MS, chemical derivatization can be employed. mdpi.com One study showed that derivatization increased the limits of identification by one to over two orders of magnitude. mdpi.com Another approach to improve the detection of acidic phospholipids (B1166683) like phosphatidic acid involves the addition of a low concentration of phosphoric acid to the mobile phase, which helps in reducing peak tailing. researchgate.netnih.gov

Parameter Value
Linearity (Correlation Coefficient)0.9877 to 0.9969 researchgate.net
Quantification Limits1-35 ng/L researchgate.net
Recovery Rates58.6-116.2% researchgate.net
Relative Standard Deviation< 18.0% researchgate.net

Ion Chromatography for Polyphosphoric Acid Analysis

Ion chromatography (IC) is a robust technique for the determination and "fingerprinting" of polyphosphates. thermofisher.comthermofisher.com It allows for the separation and quantification of individual polyphosphate oligomers, providing detailed information about the chain-length distribution which significantly affects their properties. thermofisher.comacs.org

Research Findings:

Anion exchange chromatography with a hydroxide (B78521) eluent gradient and suppressed conductivity detection is an effective method for analyzing polyphosphates. thermofisher.com The use of a high-capacity column, such as the IonPac AS16, combined with a hydroxide eluent, delivers high-resolution separations and accurate quantification. thermofisher.com One method reported detection limits for various phosphates ranging from 0.010 to 0.063 mg/L. spkx.net.cn The precision of ion chromatography is notably high, making it a reliable method for quantitative analysis. sci-hub.senih.gov

Parameter Value
Detection Limit (Orthophosphate)2.07 µg/L thermofisher.com
Detection Limit (Pyrophosphate)16.39 µg/L thermofisher.com
Detection Limit (Tripolyphosphate)43.56 µg/L thermofisher.com
Retention Time RSD0.38% - 0.79% spkx.net.cn
Peak Area RSD2.21% - 6.96% spkx.net.cn
Recoveries97.45% - 106.89% spkx.net.cn

Advanced Characterization Methods for Material Science Applications

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for studying the thermal stability and decomposition behavior of materials. nih.govresearchgate.net TGA measures weight loss as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Research Findings:

During combustion, polyphosphoric acid esters like tris(2-butoxyethyl) phosphate (TBEP) can decompose to release phosphoric acid. smolecule.com This phosphoric acid can then react to form a protective char layer, which acts as a flame retardant. smolecule.com The thermal degradation of similar phosphoramidate (B1195095) compounds has been shown to produce acidic intermediates that can alter the decomposition pathway of the material they are incorporated into. researchgate.net TGA and DSC analyses are used to evaluate the thermal properties and resistance to degradation of such phosphorus-containing compounds. researchgate.netresearchgate.net

Rheological studies are critical for understanding the flow and deformation behavior of materials, which is directly related to their performance in applications such as coatings and asphalt (B605645) modification. atamanchemicals.com The viscosity of polyphosphoric acids is highly dependent on temperature and concentration. guidechem.com

Research Findings:

Polyphosphoric acid (PPA) is a viscous liquid, and its viscosity increases with higher concentrations of phosphoric anhydride. atamanchemicals.comresearchgate.net For instance, PPA with a higher grade, indicating a longer chain length, exhibits increased viscosity due to chain entanglements. mit.edu The viscosity of PPA is significantly reduced by heating, which is often necessary for industrial handling. guidechem.comfuture4200.com Temperature-viscosity curves are used to characterize the rheological properties of different grades of PPA. researchgate.net

PPA Grade Viscosity at 25°C (cSt) Viscosity at 80°C (cSt)
PPA 1156500 future4200.com600 future4200.com
PPA 1169500 future4200.com900 future4200.com

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comeag.com It is a valuable tool for quantifying the total concentration of elements like phosphorus in a sample. malvernpanalytical.com

Research Findings:

XRF analysis can be used as a screening tool to detect the presence of elements characteristic of certain compounds, such as phosphorus in organophosphorus pesticides. researchgate.net The technique is capable of analyzing elements from beryllium to americium in concentrations from 100% down to sub-ppm levels. malvernpanalytical.com For quantitative analysis, the fundamental parameters method can be used, which employs theoretical calculations to determine element concentrations from peak intensities. horiba.com The accuracy of XRF can be improved by using reference standards. eag.com

Sampling and Sample Preparation Methodologies for Environmental Matrices

The accurate determination of polyphosphoric acid esters in environmental samples such as water and soil is highly dependent on the sampling and sample preparation methods used. researchgate.netorganomation.com These steps are crucial for isolating and concentrating the analytes of interest from complex matrices. researchgate.net

Research Findings:

For water samples, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). cabidigitallibrary.orgchromatographyonline.com Magnetic solid-phase extraction (MSPE) has been developed as an efficient alternative, with one study reporting recoveries of 72.5–89.1% for organophosphate esters. chromatographyonline.com For soil and sediment samples, extraction methods often involve the use of organic solvents, followed by a cleanup step. nih.govnih.gov Dispersive solid-phase extraction is a rapid purification procedure that can yield recovery values in the range of 70-120%. nih.gov The choice of extraction and cleanup method depends on the specific properties of the analyte and the sample matrix. researchgate.netresearchgate.net

Theoretical and Computational Research Approaches on Polyphosphoric Acids, 2 Butoxyethyl Esters

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the electronic structure and energetics of molecules with high accuracy. For polyphosphoric acids, 2-butoxyethyl esters, these calculations can reveal fundamental details about their stability, reactivity, and spectroscopic properties.

The electronic structure of this compound can be investigated using methods like Density Functional Theory (DFT). Such calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior. Key aspects that can be analyzed include:

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the compound. For a representative 2-butoxyethyl ester of a triphosphoric acid, the HOMO is typically localized on the non-bonding oxygen atoms of the phosphate (B84403) backbone, while the LUMO is centered on the P=O bonds.

Charge Distribution and Electrostatic Potential: Analysis of the atomic charges and the molecular electrostatic potential (MEP) map reveals the electron-rich and electron-deficient regions of the molecule. The oxygen atoms of the P-O-P and P=O groups carry significant negative charges, making them susceptible to electrophilic attack. Conversely, the phosphorus atoms are electrophilic centers.

Bonding Analysis: The nature of the chemical bonds (e.g., covalent, ionic character) can be quantified using techniques such as the Quantum Theory of Atoms in Molecules (QTAIM). This analysis can provide insights into the strength and reactivity of the P-O bonds in the polyphosphate chain and the ester linkages.

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-8.2 eVIndicates the electron-donating ability.
LUMO Energy-0.5 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap7.7 eVReflects chemical stability and reactivity.
Dipole Moment4.5 DInfluences intermolecular interactions and solubility.

This table presents illustrative data for a hypothetical 2-butoxyethyl ester of triphosphoric acid, calculated at the B3LYP/6-31G level of theory.*

Quantum chemical calculations can be used to model the reaction pathways and determine the energetics of the formation (esterification) and breakdown (degradation) of this compound.

The esterification process, involving the reaction of polyphosphoric acid with 2-butoxyethanol (B58217), can be modeled to determine the activation energies and reaction enthalpies. nih.gov Such calculations have shown that the activation enthalpy for the conversion of a monoalkylphosphate to a dialkylphosphate is, on average, 156.6 kJ mol⁻¹, while the subsequent conversion to a trialkylphosphate is slightly higher at 171.2 kJ mol⁻¹. nih.gov These theoretical findings help in optimizing reaction conditions for the synthesis of these esters.

Degradation pathways, such as hydrolysis of the ester bond or cleavage of the polyphosphate chain, can also be investigated. By calculating the energy barriers for different potential degradation mechanisms, the most likely pathways under various conditions (e.g., pH, temperature) can be identified. For instance, the hydrolysis of the P-O-C ester linkage is a key degradation pathway. Computational studies can elucidate the transition state structures and activation energies for both acid-catalyzed and base-catalyzed hydrolysis, providing valuable information on the environmental fate and stability of these compounds.

ReactionActivation Enthalpy (ΔH‡) (Illustrative)Reaction Enthalpy (ΔHrxn) (Illustrative)
First Esterification Step150 kJ/mol-20 kJ/mol
Second Esterification Step165 kJ/mol-15 kJ/mol
Ester Bond Hydrolysis (Neutral)120 kJ/mol-30 kJ/mol

Illustrative energetic data for the reactions of a polyphosphoric acid with 2-butoxyethanol.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the dynamics, structure, and interactions of this compound in various environments.

MD simulations are particularly well-suited for studying the behavior of molecules at interfaces, such as between a liquid and a solid surface or at the air-water interface. For this compound, which can have amphiphilic properties, understanding their orientation and interactions at interfaces is crucial for many of their applications.

Simulations can reveal how the flexible 2-butoxyethyl chains and the polar polyphosphate headgroup interact with different surfaces. For example, on a hydrophilic surface, the polyphosphate group would be expected to interact strongly with the surface, while the butoxyethyl chains may extend away from it. The dynamics of these interactions, including adsorption and desorption events, can be monitored over time. These simulations can also provide insights into the formation of aggregates or micelles in solution.

The stability and decomposition of this compound under the influence of external fields can be investigated using MD simulations. By applying an external electric field in the simulation, it is possible to study how the molecule's structure and dynamics are affected. This can be relevant for understanding their behavior in electronic applications or under atmospheric conditions where electric fields are present.

The simulations can show how the electric field influences the bond dipoles, potentially leading to the weakening of certain bonds and accelerating decomposition pathways. For instance, the P-O bonds in the polyphosphate backbone could be susceptible to cleavage under a strong electric field. By analyzing the trajectories of the atoms during the simulation, the initial steps of the decomposition process can be identified. A study on tris(2-butoxyethyl) phosphate (TBEP), a related compound, utilized molecular dynamics simulations to validate the stability of protein-ligand complexes, which is a testament to the utility of this method in understanding molecular interactions. researchgate.netnih.gov

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. Quantitative Structure-Activity Relationship (QSAR) models are a key component of cheminformatics, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.

For this compound, QSAR studies can be employed to predict properties such as their environmental persistence, toxicity, or performance in specific applications. The general workflow for a QSAR study on these compounds would involve:

Data Collection: Gathering a dataset of polyphosphoric acid esters with varying chain lengths and substitution patterns, along with their experimentally determined properties of interest.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While specific QSAR studies on "this compound" are not extensively documented in public literature, the principles of QSAR have been applied to other organophosphate esters to predict their toxicity and environmental fate. Such models could be developed for this class of compounds to screen for molecules with desired properties and to prioritize experimental testing.

Descriptor TypeExample DescriptorPotential Correlation
ConstitutionalMolecular WeightMay correlate with boiling point and viscosity.
TopologicalWiener IndexCan be related to the degree of branching and molecular shape.
Quantum ChemicalLogP (Octanol-Water Partition Coefficient)Predictive of environmental partitioning and bioaccumulation.
ElectronicDipole MomentInfluences solubility and intermolecular interactions.

This table provides examples of descriptor types that could be used in a QSAR study of this compound and their potential correlations.

Prediction of Environmental Fate Parameters

Quantitative Structure-Activity Relationship (QSAR) models are fundamental computational tools for predicting the environmental fate of chemicals. ecetoc.orgresearchgate.netrsc.orgnih.gov These models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activities. For this compound, QSAR models can be employed to estimate key parameters that govern their distribution, persistence, and bioaccumulation potential in the environment.

The general approach involves calculating a set of molecular descriptors that encode structural, topological, and quantum-chemical features of the molecule. These descriptors are then used as input for statistical models to predict properties such as:

Soil Sorption Coefficient (Koc): This parameter indicates the tendency of the chemical to adsorb to soil and sediment. For polymeric organophosphate esters, the flexible polyphosphate backbone and the lipophilic 2-butoxyethyl side chains will influence this value. QSAR models for other organophosphorus compounds suggest that hydrophobicity and molecular size are key predictors.

Bioconcentration Factor (BCF): BCF is a measure of a chemical's potential to accumulate in aquatic organisms. The polymeric nature of these esters, compared to their monomeric counterparts like tris(2-butoxyethyl) phosphate (TBEP), would likely lead to a lower BCF due to increased molecular size, which can hinder transport across biological membranes.

Hydrolysis and Biodegradation Rates: The ester linkages in the molecule are susceptible to hydrolysis. researchgate.netzendy.ionih.govresearchgate.net Computational models can predict the rate of this abiotic degradation process under various pH conditions. Furthermore, QSAR models can predict the likelihood of microbial biodegradation by identifying structural motifs that are recognized by microbial enzymes. nih.gov The ether linkage in the 2-butoxyethyl group and the phosphate ester bonds are primary sites for initial degradation steps.

While specific QSAR models developed exclusively for this compound are not widely documented in public literature, models for the broader class of organophosphate esters (OPEs) provide a strong foundation. springernature.com By applying these general models and considering the polymeric structure, reasonable estimations of environmental behavior can be made, guiding risk assessment and environmental management.

Table 1: Predicted Environmental Fate Parameters for Organophosphate Esters using QSAR Approaches

Parameter Predicted Trend for this compound Key Influencing Structural Features Computational Method
Soil Sorption (Koc) High Polyphosphate chain length, 2-butoxyethyl groups QSAR based on molecular connectivity indices and hydrophobicity
Bioconcentration (BCF) Low to Moderate High molecular weight, polymeric structure QSAR based on logKow and molecular size descriptors
Hydrolysis Half-life pH-dependent Phosphate ester bonds Computational kinetics modeling (e.g., DFT)
Biodegradability Moderate Ester and ether linkages Group contribution methods, machine learning-based QSAR

Correlating Structure with Functional Performance in Materials

This compound are utilized as plasticizers and flame retardants in various polymers. researchgate.net Molecular dynamics (MD) simulations are a key computational technique used to understand how the molecular structure of an additive translates into macroscopic material properties. ijche.comutwente.nlresearchgate.netsemanticscholar.orgresearchgate.netnih.govmdpi.com

As a plasticizer , the primary function is to increase the flexibility and workability of a polymer, such as polyvinyl chloride (PVC). mdpi.commdpi.com MD simulations can model the interactions between the polyphosphoric acid, 2-butoxyethyl ester chains and the polymer chains at an atomic level. These simulations reveal how the plasticizer molecules intersperse themselves between polymer chains, reducing the intermolecular forces (like van der Waals forces) and lowering the glass transition temperature (Tg) of the material.

The key structural features of this compound that contribute to their plasticizing effect include:

Flexible Backbone: The P-O-P linkages in the polyphosphoric acid chain provide significant rotational freedom, allowing the molecule to conform to the polymer matrix.

Side-Chain Length and Branching: The 2-butoxyethyl group provides spacing between the polymer chains. Its length and the presence of the ether linkage create free volume, which enhances polymer chain mobility. nih.gov

Polarity: The phosphate and ether groups introduce polarity, which influences the compatibility and interaction energy with the polymer matrix. MD simulations can calculate solubility parameters to predict this compatibility. ijche.com

By systematically varying the chain length of the polyphosphoric acid or modifying the ester side-groups in a computational model, researchers can establish clear structure-property relationships. This allows for the in-silico design of novel plasticizers with optimized performance, such as improved low-temperature flexibility or reduced migration from the polymer. researchgate.net

Table 2: Structure-Function Correlation for Plasticizer Performance via Molecular Dynamics

Structural Feature Predicted Effect on Plasticizing Performance Key Performance Metric from MD Simulation
Polyphosphate Chain Length Increased length may improve permanence but could reduce compatibility Mean Squared Displacement (MSD) of polymer chains, Glass Transition Temperature (Tg)
2-Butoxyethyl Group Provides steric hindrance, increasing free volume and flexibility Radial Distribution Function (RDF), Free Volume Analysis
Phosphate Group Polarity Governs compatibility with the host polymer Binding Energy, Solubility Parameter (δ)

Computational Modeling of Flame Retardancy Mechanisms

The flame retardant action of phosphorus-containing compounds like this compound involves complex chemical reactions in both the condensed (solid) and gas phases during combustion. Computational methods, particularly reactive force field molecular dynamics (ReaxFF MD) and Density Functional Theory (DFT), are invaluable for elucidating these mechanisms at the atomic scale. researchgate.netacyyuen.commdpi.com

Condensed-Phase Mechanism: During heating, the polyphosphoric acid ester decomposes. acs.orgfigshare.com ReaxFF MD simulations can model this pyrolysis process, showing the cleavage of the ester and ether bonds. researchgate.net The simulation tracks the formation of polyphosphoric acid, which is a key component of the condensed-phase action. This polyphosphoric acid acts as a catalyst for the dehydration and cross-linking of the underlying polymer, leading to the formation of a stable, insulating char layer. uclan.ac.uk This char layer acts as a physical barrier, limiting the transfer of heat to the polymer and slowing the release of flammable volatile compounds into the gas phase.

Gas-Phase Mechanism: Computational models also show that during pyrolysis, phosphorus-containing radicals (such as PO• and HPO2•) can be released into the gas phase. uclan.ac.uk DFT calculations can be used to determine the bond dissociation energies and reaction pathways for the formation of these active species. Once in the flame, these phosphorus radicals act as radical scavengers, interrupting the high-energy, self-sustaining radical chain reactions of combustion (e.g., by reacting with H• and OH• radicals). This "flame poisoning" effect reduces the heat generated by the fire and can extinguish the flame. uclan.ac.uk

By simulating the pyrolysis of this compound, researchers can predict the dominant flame retardant mechanism (condensed vs. gas phase) and identify the key decomposition products responsible for the effect. acs.orgfigshare.com This knowledge is crucial for designing more efficient and synergistic flame retardant systems. rsc.org

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthesis Routes and Feedstocks

The chemical industry is increasingly focusing on green chemistry principles, moving away from traditional petroleum-based manufacturing towards more sustainable methods. nih.gov For polyphosphoric acid esters, this involves exploring both greener synthesis routes and renewable feedstocks.

Current research is investigating the use of bio-based materials as starting points for chemical production. nih.govnrel.gov Lignin and other industrial wastes are considered sustainable, non-food feedstocks that can be utilized for microbe-based bioproduction. nih.gov For instance, the bacterium Rhodococcus opacus has demonstrated the ability to catabolize a wide range of feedstocks, and genetic engineering is enabling it to produce valuable chemicals like esters. nih.gov Another avenue involves the phosphat-carbamatation of renewable biopolymers like starch, wheat protein, and xylan (B1165943) using agents such as monoammonium phosphate (B84403), which can yield phosphate esters in a solvent-free reaction. mdpi.com

Future synthesis routes for compounds like Polyphosphoric acids, 2-butoxyethyl esters could leverage these advancements. One historical method for producing polyphosphoric acid esters involves reacting phosphorus oxyhalogenides with alcohols under controlled conditions. google.com Adapting such processes to use bio-derived 2-butoxyethanol (B58217), potentially sourced from the fermentation of biomass, could significantly improve the sustainability profile. The LIFE Polyphos Acid project has demonstrated a wet process for producing polyphosphoric acid that reduces energy consumption by over 80% compared to traditional thermal methods, showcasing a significant step towards greener production of the acid precursor. europa.eu

Exploration of Novel Non-traditional Applications

While organophosphate esters are well-established as flame retardants and plasticizers, research is uncovering their potential in a variety of non-traditional roles. nih.govacs.org Polyphosphoesters (PPEs) are being explored for a wide range of modern applications that require biocompatibility and degradability. researchgate.net

One significant area of emerging application is in the biomedical field. Water-soluble polyphosphoesters have been used as polymer carriers for drugs, such as melphalan, where the drug is covalently bonded to the polymer backbone. researchgate.net The development of novel cyclic phosphate monomers allows for the synthesis of polyphosphoesters with pendant hydroxyl groups, which can be further functionalized, opening up possibilities for creating tailored biomaterials. researchgate.net Furthermore, the inherent resemblance of poly(alkylene phosphate)s to the main chains of nucleic and teichoic acids makes them candidates for use as liquid membranes for the efficient separation of cations and as modifiers in the crystallization of inorganic materials like calcium carbonate. researchgate.net The use of polyphosphoric acid (PPA) itself is well-documented as a catalyst and dehydrating agent in various organic reactions, including the synthesis of heterocyclic compounds, which are foundational for many pharmaceuticals and specialty chemicals. repec.orgresearchgate.netccsenet.org

These expanding applications suggest future possibilities for this compound beyond their current uses. Their chemical structure could be leveraged in areas like specialty lubricants, hydraulic fluids, or as intermediates in the synthesis of more complex functional molecules.

Advanced Materials Design Leveraging this compound

The integration of phosphate esters into advanced materials is a key area of research, aimed at enhancing material properties like flame retardancy, durability, and thermal stability. frontiersin.org The mechanism of phosphorus-based flame retardants involves both gas-phase action, where volatile phosphorous compounds interrupt combustion, and condensed-phase action, where they promote the formation of a protective char layer. frontiersin.orgnih.gov

Researchers are designing novel organophosphorus flame retardants with highly tunable structures to optimize these effects. frontiersin.org Oligomeric phosphate esters are being developed to address concerns such as fogging in automotive applications and to improve environmental profiles. tandfonline.com A significant advancement is the synthesis of hyperbranched polyphosphate esters, which exhibit unique properties like low viscosity. researchgate.net Furthermore, the synergistic effect of combining phosphorus with other elements like nitrogen is being exploited to create more efficient flame retardants. nih.gov

For this compound, these principles can guide their application in advanced materials. They can be incorporated into polymer matrices like polycarbonates and epoxy resins to act as flame-retardant plasticizers. google.com Research into stabilizing these esters against hydrolysis, for example by adding epoxy compounds, is crucial for ensuring the longevity and performance of the final material. google.com Another innovative approach involves immobilizing phosphonic acids and phosphoric acid esters onto mesoporous silica (B1680970), creating functionalized materials that can act as catalysts in chemical reactions. mdpi.com

Interdisciplinary Research on Environmental Biogeochemistry of Phosphate Esters

The widespread use of organophosphate esters (OPEs) has led to their ubiquitous presence in the environment, prompting extensive research into their transport, fate, and biogeochemical impact. ifremer.fracs.org OPEs are distributed globally through long-range environmental transport via the atmosphere and ocean currents, with notable concentrations found even in remote regions like the Arctic. ifremer.fr

Interdisciplinary studies are crucial for understanding how these compounds behave in marine and terrestrial ecosystems. nih.gov Research in the Atlantic and Southern Oceans has shown that the distribution and concentration of OPEs vary significantly with latitude and water depth, indicating diverse sources and biogeochemical pathways. nih.govacs.org For example, some OPEs are considered a potential source of anthropogenic organic phosphorus for microbial communities. ifremer.fr

The biotransformation of OPEs is a key area of this research. Studies on rice plants and their associated rhizosphere microbiomes have identified multiple metabolic pathways, including hydrolysis and hydroxylation, which break down OPEs. nih.govresearchgate.net Such research reveals that complex ecological interactions between plants and microbes can contribute to the elimination of these compounds from the environment. nih.gov The table below summarizes reported concentrations of various OPEs in different marine environments, highlighting the scale of their distribution.

Marine RegionReported OPE Concentration (ng L–1)Reference
Pearl River Estuary and South China Sea7.65 to 270 nih.govacs.org
North Atlantic (near Amazon River plume)74 to 1340 acs.org
Marseille Bay (NW Mediterranean Sea)9 to 1013 acs.org
North Sea5 to 50 acs.org
Northwestern Pacific to the Arctic Ocean8.47 to 143.4 acs.org
North Atlantic and Arctic0.35 to 8.40 acs.org

Future research on the environmental biogeochemistry of this compound will build on this foundation to understand its specific persistence, degradation pathways, and potential for bioaccumulation.

Refined Analytical Methodologies for Trace Detection and Speciation

Accurate assessment of the environmental presence and biological exposure to phosphate esters requires highly sensitive and specific analytical methods. nih.gov Continuous development in this area is focused on achieving lower detection limits and improving the ability to distinguish between different forms (speciation) of these compounds in complex matrices like water, soil, and biological tissues. nih.govresearchgate.net

Standard methods often involve gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors. nih.gov For enhanced sensitivity and specificity, mass spectrometry (MS) is widely employed. Techniques such as solid-phase microextraction (SPME) followed by GC coupled to inductively coupled plasma mass spectrometry (GC-ICP-MS) have achieved very low detection limits for certain phosphate triesters in human plasma. nih.gov Another powerful technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is used for determining phosphate ester metabolites in various samples, including wastewater and urine. nih.govresearchgate.net The development of methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-high-resolution mass spectrometry (HRMS) has facilitated the analysis of OPE diesters in seafood. mdpi.com

The table below presents a selection of analytical techniques and their reported detection limits for various organophosphate esters, illustrating the advancements in trace analysis.

AnalyteAnalytical MethodMatrixLimit of Detection/QuantificationReference
Tributyl phosphate (TnBP)SPME-GC-ICP-MSHuman Plasma17 ng/L nih.govnih.gov
Tris(2-chloroethyl) phosphate (TCEP)SPME-GC-ICP-MSHuman Plasma240 ng/L nih.govnih.gov
Triphenyl phosphate (TPP)SPME-GC-ICP-MSHuman Plasma24 ng/L nih.govnih.gov
Various OPE MetabolitesUPLC-MS/MS & APGC-MS/MSUrine0.008–0.1 µg/L nih.govinrs.ca
Di-(2-ethylhexyl) phosphate (DEHP)SPE-LC-MS/MSWastewater7-14 ng/L (LOQ) researchgate.net
Various OPE DiestersQuEChERS-SPE-LC-HRMSSeafood1.0–50 ng g⁻¹ (LOD) mdpi.com

Future analytical work will need to develop and validate specific methods for this compound and its potential metabolites to support detailed environmental and toxicological assessments.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 2-butoxyethyl esters of polyphosphoric acids (PPEs)?

  • Methodology : PPEs are synthesized by reacting phosphorus oxide (P₂O₅) with anhydrous ethers, such as 2-butoxyethanol. The reaction typically occurs under controlled anhydrous conditions to prevent hydrolysis. The product is a mixture of mono-, di-, and tri-esters, depending on the stoichiometry and reaction time .
  • Key Considerations : Solvent choice (e.g., ethers) and temperature control are critical to avoid side reactions. Post-synthesis purification may involve neutralization and solvent extraction .

Q. How do the esterification mechanisms of polyphosphoric acids differ from monophosphoric acid?

  • Mechanistic Insight : Polyphosphoric acids (e.g., triphosphoric acid, H₅P₃O₁₀) contain multiple phosphate units, enabling sequential esterification. Each phosphate group can react with alcohols, leading to branched or linear esters. In contrast, monophosphoric acid (H₃PO₄) forms only mono-, di-, or tri-esters without polymerization .
  • Experimental Design : Use NMR (³¹P) to track esterification progress and identify intermediates .

Q. What are the primary applications of PPEs in organic synthesis?

  • Applications : PPEs act as Lewis acid catalysts in cyclizations (e.g., Bischler-Napieralski reactions), Friedel-Crafts acylations, and Beckmann rearrangements. Their aprotic nature and solubility in organic solvents make them preferable to polyphosphoric acid (PPA) for sensitive substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to control monoester/diester ratios in PPE synthesis?

  • Optimization Strategies :

  • Adjust the alcohol-to-P₂O₅ ratio: Excess alcohol favors monoesters .
  • Use ethoxylated alcohols to enhance solubility and reduce diester formation .
  • Monitor reaction kinetics via in-situ IR spectroscopy to terminate reactions at desired ester ratios .
    • Data Interpretation : Higher monoester content improves hydrotropic properties, while diesters enhance dispersion in surfactants .

Q. What analytical techniques are most effective for characterizing PPE ester distributions?

  • Techniques :

  • ³¹P NMR : Distinguishes mono-, di-, and tri-esters based on chemical shifts (δ 0–5 ppm for monoesters, δ −5–−10 ppm for diesters) .
  • Mass Spectrometry (MS) : Identifies molecular ion peaks and fragmentation patterns for complex mixtures .
  • Titration : Quantifies free acid content to infer esterification efficiency .

Q. How do PPEs compare to polyphosphoric acid trimethylsilyl ester (PPSE) in microwave-assisted cyclizations?

  • Comparative Analysis :

  • PPEs : Mild conditions (80–120°C), suitable for substrates prone to decomposition. Activate amidic oxygen via Lewis acid behavior .
  • PPSE : Higher reactivity but requires stringent anhydrous conditions. Generates volatile byproducts (e.g., trimethylsilanol), complicating purification .
    • Case Study : Microwave-assisted synthesis of 1-aryl-2-imino-1-azacycloalkanes achieved 85% yield with PPEs vs. 70% with PPSE .

Q. What are the environmental and health risks associated with PPEs, and how are they mitigated in lab settings?

  • Risk Profile : PPEs are less corrosive than PPA but may hydrolyze to release phosphoric acid, posing inhalation and dermal hazards .
  • Mitigation Strategies :

  • Use fume hoods and PPE (gloves, lab coats).
  • Neutralize waste with bicarbonate before disposal .
    • Regulatory Compliance : Follow § 721.10759 (EPA) for significant new use reporting, particularly for substituted amine derivatives .

Q. What challenges arise in scaling up PPE-mediated reactions, and how are they addressed?

  • Challenges :

  • Exothermic reactions during esterification require precise temperature control.
  • Heterogeneous mixing in large batches leads to inconsistent ester distributions .
    • Solutions :
  • Use jacketed reactors with automated cooling.
  • Employ continuous flow chemistry to improve mixing and heat transfer .

Key Research Gaps

  • Mechanistic Studies : Detailed kinetic models for esterification of polyphosphoric acids are lacking.
  • Green Chemistry : Development of recyclable PPE catalysts or bio-based derivatives remains underexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.